Daptomycin's mechanism can be visualized as a sequential process culminating in bacterial cell death. The following diagram outlines the key stages from initial calcium binding to the final lethal effects.
This compound is inactive in the absence of calcium [1]. Binding of the first calcium ion induces a conformational change, neutralizing this compound's negative charge and enabling it to form small micelles that approach the bacterial membrane [1] [2] [3]. This activated complex has a high affinity for the phosphatidylglycerol (PG) headgroup found in Gram-positive bacterial membranes [4] [5].
After initial membrane binding, a second calcium-binding step occurs [2] [3]. This drives the oligomerization of this compound into a functional complex of approximately 6 to 8 subunits and causes a deeper insertion into the lipid bilayer [2] [5].
The oligomer does not form a nonspecific pore. Recent research shows that calcium-bound this compound specifically targets undecaprenyl-coupled cell envelope precursors (such as lipid II) in the presence of PG, forming a lethal tripartite complex [6]. This binding occurs primarily at the division septum, a key site of cell wall biosynthesis [6].
The formation of the tripartite complex has two major consequences:
These events disrupt critical cellular functions and rapidly kill the bacterial cell [6].
The structure of this compound is critical to its function. The table below summarizes the roles of key residues based on structure-activity relationship (SAR) studies [7].
| Structural Element | Role in Mechanism of Action |
|---|---|
| Fatty Acid Tail | Anchors the molecule into the bacterial lipid bilayer [1]. |
| Kynurenine (Kyn13) | Critical for activity; substitution causes ≥64-fold increase in MIC [7]. Site of lactone bond formation for the cyclic structure [1]. |
| 3-Methylglutamic Acid (3-mGlu12) | Essential for activity; substitution causes ≥64-fold increase in MIC [7]. The methyl group and carboxylate are crucial [7]. |
| Aspartic Acid Residues (Asp3,7,9) | Key for calcium ion coordination; substitution at any site drastically reduces activity [7]. |
| Ornithine (Orn6) | Tolerates modification; the positive charge is not essential for activity, making it a potential site for future derivative development [7]. |
| d-Alanine (d-Ala8) | Critical for activity; substitution with l-alanine causes ≥64-fold increase in MIC [7]. |
To investigate this compound's mechanism, several key experimental approaches are used. The table below outlines representative methodologies.
| Experimental Goal | Key Methodologies | Critical Experimental Parameters |
|---|---|---|
| Study Membrane Interaction & Oligomerization | Fluorescence spectroscopy (e.g., FRET, pyrene excimer) [2] [3] [5], Isothermal Titration Calorimetry (ITC) [4] [2]. | Use of model membranes (liposomes) with controlled PG content (e.g., DMPC/DMPG). Precise, physiologically relevant Ca²⁺ concentrations (e.g., 1.25-2 mM) [2] [5]. |
| Visualize Cellular Localization & Effects | Fluorescence microscopy (e.g., HILO) with labeled this compound (Bodipy-FL, TMR) or via intrinsic kynurenine fluorescence [6]. | Use of intact bacterial cells (e.g., S. aureus). Short incubation times (minutes) to observe initial septal binding. Co-localization with proteins like FtsW-GFP [6]. |
| Assess Bacterial Killing & Resistance | Minimum Inhibitory Concentration (MIC) assays [7], Time-kill kinetics studies [6]. | Standardized broth microdilution methods with fixed, physiologically relevant Ca²⁺ concentrations (50 µg/mL Ca²⁺ in Mueller-Hinton broth) [7]. |
| Identify Molecular Targets | In vitro binding assays with supported lipid bilayers doped with purified cell wall intermediates (e.g., lipid II) [6]. | Preparation of purified lipid II or other undecaprenyl-coupled precursors. Control of membrane lipid composition to include PG [6]. |
Understanding this mechanism provides a framework for combating resistance and developing new antibiotics. Resistance often arises from mutations that reduce the negative charge of the bacterial membrane surface or alter membrane phospholipid composition, making it harder for this compound to bind [1] [6]. The identification of the tripartite complex offers a new target for antibiotic design, and the tolerance of Orn6 to modification presents an opportunity to create this compound-based derivatives with improved properties [7].
Daptomycin represents a structurally distinct class of cyclic lipopeptide antibiotics and was one of only two new structural classes of antibiotics approved for clinical use over the four decades preceding its introduction [1]. This calcium-dependent antibiotic exhibits potent bactericidal activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and vancomycin-resistant S. aureus (VRSA) [2]. Its unique mechanism of action, which differs fundamentally from other available antibiotics, makes this compound an important therapeutic option for managing infections caused by multidrug-resistant bacteria [3]. However, since its initial approval, there have been increasing reports of This compound-resistant clinical isolates, threatening its clinical utility [2] [1]. This has stimulated extensive research to establish comprehensive structure-activity relationships, with the goal of developing next-generation this compound-based antibiotics that can overcome emerging resistance mechanisms [2].
This compound consists of a 13-amino acid cyclic lipodepsipeptide with a decanoic acid side chain attached to the N-terminal tryptophan residue [4] [5]. The structure incorporates several notable features:
This compound is synthesized by Streptomyces roseosporus through a nonribosomal peptide synthetase (NRPS) mechanism [3] [5]. The biosynthetic machinery consists of three large multimodular NRPS subunits (DptA, DptBC, and DptD) that assemble the peptide backbone in an assembly-line fashion [5]. Two additional proteins, DptE and DptF, are responsible for incorporating the decanoic acid side chain [5]. The cluster also includes accessory genes such as dptI, which encodes a methyltransferase responsible for the formation of 3-methylglutamic acid [5].
Table: this compound Biosynthetic Gene Functions
| Gene | Protein Function | Role in this compound Biosynthesis |
|---|---|---|
| dptE | Acyl-CoA ligase | Activates fatty acid moiety |
| dptF | Acyl carrier protein | Carries activated fatty acid |
| dptA, dptBC, dptD | NRPS subunits | Peptide chain assembly |
| dptI | Glutamate methyltransferase | Synthesis of 3-methylglutamic acid |
| dptJ | Putative tryptophan metabolizing enzyme | Synthesis of kynurenine |
Systematic alanine scanning studies, where each amino acid residue in this compound was individually replaced with alanine, have revealed critical positions essential for antimicrobial activity [2]. The results demonstrate that most positions in the this compound structure are sensitive to modification, with only a few tolerating changes without significant loss of activity.
Table: Antimicrobial Activity of this compound Alanine-Scanning Analogs (MIC, μg/mL)
| Analog | Amino Acid Replaced | MRSA SA11 | S. aureus ATCC29213 | Enterococcus ATCC29212 |
|---|---|---|---|---|
| This compound | None | 0.5 | 0.25 | 4 |
| 1 | Trp1 | ≥32 | ≥32 | ≥64 |
| 2 | D-Asn2 | ≥32 | ≥32 | 64 |
| 3 | Asp3 | ≥32 | 16 | ≥32 |
| 4 | Orn6 | 0.5 | 0.5 | 4 |
| 5 | Asp7 | ≥64 | ≥64 | ≥64 |
| 6 | D-Ala8 | ≥64 | ≥64 | ≥64 |
| 7 | Asp9 | ≥64 | ≥64 | ≥64 |
| 8 | 3-mGlu12 | ≥64 | ≥64 | ≥64 |
| 9 | Kyn13 | ≥32 | ≥32 | ≥32 |
Key findings from alanine scanning studies include:
The 3-methylglutamic acid residue at position 12 is particularly critical for this compound's antibacterial activity [2]. Replacement of 3-mGlu with glutamic acid results in an 8-fold increase in MIC [2]. Further investigations have demonstrated that both the carboxylate group and the methyl moiety are essential for optimal activity, as analogues containing 3-ethyl-Glu, 3-methyl-Gln, or 3,3-dimethyl-Glu showed significantly reduced potency [2].
Kynurenine at position 13 serves as the cyclization point for the macrolactone ring and is essential for maintaining the structural integrity required for activity [2]. Alanine substitution at this position results in complete loss of activity, with MIC values increasing to ≥32 μg/mL across tested bacterial strains [2].
The decanoyl lipid chain is optimal for balancing antimicrobial activity and toxicity [3]. Early studies of the native A21978C complex revealed that longer chain lengths correlated with increased toxicity [3]. The semisynthetic derivative with an n-decanoyl tail (this compound) was found to provide the best balance between efficacy and safety [3].
This compound's mechanism of action involves a calcium-dependent interaction with bacterial cell membranes [3] [6]. Current evidence suggests a multi-stage process:
Recent studies have revealed that this compound forms a stable complex with phosphatidylglycerol in a 1:2 ratio (this compound:PG) with nanomolar binding affinity in the presence of calcium ions [6]. This complex is responsible for the selective uptake of this compound into bacterial membranes [6].
The following diagram illustrates the current understanding of this compound's mechanism of action:
This compound's mechanism involves calcium-dependent membrane binding and oligomerization, leading to membrane dysfunction.
Structural studies have identified key features that correlate with this mechanism:
Total synthesis provides the most flexible approach for generating this compound analogues with diverse modifications [2]. The general workflow involves:
This approach allows for precise control over stereochemistry and enables incorporation of non-native amino acids at specific positions throughout the peptide structure [2].
Genetic engineering of the this compound biosynthetic gene cluster enables generation of analogues through combinatorial biosynthesis [3] [5]. Key strategies include:
Semisynthetic approaches focus on modifying naturally produced this compound, primarily through:
Resistance to this compound in clinical isolates typically involves modifications to the bacterial cell envelope that reduce this compound binding [8] [9]. Key resistance mechanisms include:
The following diagram illustrates the major bacterial resistance pathways against this compound:
Bacterial resistance to this compound primarily involves membrane modifications that reduce drug binding.
These resistance mechanisms have important implications for analogue design:
Based on current SAR understanding, several promising strategies emerge for developing improved this compound analogues:
Orn6 modifications: Since this position tolerates substitution, it provides a promising site for introducing novel functional groups that could enhance activity or overcome resistance [2].
Fatty acid tail optimization: Systematic exploration of alternative lipid chains may improve membrane interaction and reduce susceptibility to resistance mechanisms [5].
3-mGlu12 analogs: Development of bioisosteres that maintain the critical function of 3-mGlu while potentially overcoming resistance [2].
Siderophore conjugates: Attachment of siderophore moieties to Orn6 has shown promise for expanding activity to Gram-negative species [9].
Combination analog development: Designing analogues that work synergistically with other antibiotic classes to prevent resistance emergence [9].
The core daptomycin biosynthetic gene cluster (dpt) contains three large genes (dptA, dptBC, dptD) that encode the major NRPS subunits [1] [2]. These are supported by additional genes crucial for lipidation and the biosynthesis of non-proteinogenic amino acids.
The table below summarizes the key genes and their functions based on information from the MIBiG repository [2].
| Gene Identifier | Gene Product | Function in this compound Biosynthesis |
|---|---|---|
dptA |
Peptide synthetase 1 | NRPS subunit; incorporates the first 5 amino acids [1] |
dptBC |
Peptide synthetase 2 | NRPS subunit; incorporates the next 6 amino acids [1] |
dptD |
Peptide synthetase 3 | NRPS subunit; incorporates the final 2 amino acids [1] |
dptE |
Acyl-CoA ligase | Works with DptF to activate and transfer the lipid side chain [2] |
dptF |
Acyl carrier protein | Works with DptE in the lipidation reaction [2] |
dptI |
Hypothetical protein | Putatively involved in the supply of non-proteinogenic amino acids [1] |
dptJ |
Oxidoreductase | Putatively involved in the supply of L-kynurenine [1] |
Researchers use specific genetic and biochemical methodologies to study and engineer the this compound gene cluster. The following diagram illustrates two core experimental strategies: Heterologous Expression and Combinatorial Biosynthesis.
Experimental strategies for this compound NRPS engineering, based on [3] and [4].
Heterologous Expression using pSBAC System: This method allows for the stable and high-yield production of this compound in a model host. The 65-kb this compound BGC is first cloned precisely into a Streptomyces artificial chromosome vector (pSBAC) [3]. This construct is then transferred via conjugation into a heterologous host such as Streptomyces coelicolor M511, a strain that does not naturally produce this compound. Following fermentation, the production of this compound and its derivatives is confirmed and quantified using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [3]. This system yielded reported production of 28.9 mg/L.
Combinatorial Biosynthesis for Novel Antibiotics: This approach generates new lipopeptide antibiotics. It begins with the creation of a mutant S. roseosporus strain by deleting one or more native NRPS genes (e.g., dptD) [4]. The deleted function is then replaced via trans-complementation with heterologous NRPS genes from related lipopeptide clusters (e.g., lptD from the A54145 cluster or cdaPS3 from the calcium-dependent antibiotic cluster), which are integrated into the chromosome under a strong promoter like ermEp* [4]. The resulting recombinant strains are fermented, and the produced hybrid lipopeptides are isolated and analyzed for their antibacterial activity [4].
dpt cluster revealed an unexpected epimerase domain in the second module, which led to the correction of this compound's stereochemistry: the asparagine at position 2 is in the D-form, not the L-form as originally assigned [1].
Daptomycin represents a strategically important cyclic lipopeptide antibiotic in the contemporary antimicrobial arsenal, serving as a last-resort treatment for infections caused by multidrug-resistant Gram-positive pathogens. Since its FDA approval in 2003, this compound has maintained clinical significance due to its unique mechanism of action and potency against challenging organisms including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The antibiotic is a natural product derived from the soil bacterium Streptomyces roseosporus, comprising a complex structure of 13 amino acids with a decanoic fatty acid side chain that facilitates its antibacterial activity [1] [2].
This technical guide provides drug development professionals with a comprehensive scientific overview of this compound, covering its fundamental characteristics, biosynthetic pathways, mechanisms of action, and emerging resistance patterns. Recent concerning developments include the identification of transferable resistance determinants (drc gene cluster) in Mammaliicoccus sciuri isolates, representing a potential paradigm shift in resistance epidemiology that was previously thought to occur only through chromosomal mutations [3]. Additionally, advances in heterologous production using engineered Escherichia coli systems offer promising avenues for optimizing production yields and generating novel derivatives through synthetic biology approaches [4].
This compound belongs to the acidic lipopeptide family of antibiotics, characterized by their anionic nature and lipid moiety attachment. The molecular structure consists of a 13-amino acid polypeptide core forming a 10-member macrolactone ring with three exocyclic residues, creating a complex architecture that defines its biological activity [2]. This structure incorporates several non-proteinogenic amino acids that contribute to its stability and mechanism, including ornithine (Orn6), 3-methyl-glutamic acid (3mGlu12), and kynurenine (Kyn13), along with three D-amino acids (D-Asn2, D-Ala8, and D-Ser11) that enhance resistance to proteolytic degradation [2].
Table 1: Fundamental Structural Characteristics of this compound
| Characteristic | Description | Functional Significance |
|---|---|---|
| Molecular Formula | C~72~H~101~N~17~O~26~ [1] | Determines physicochemical properties |
| Molecular Weight | 1620.693 g/mol [1] | Impacts pharmacokinetic distribution |
| Primary Structure | 13-amino acid cyclic lipopeptide [2] | Forms scaffold for biological activity |
| Fatty Acid Side Chain | Decanoic acid (n-decanoyl) [2] | Mediates membrane insertion and interaction |
| Non-Proteinogenic Amino Acids | Orn6, 3mGlu12, Kyn13 [2] | Enhance stability and target specificity |
| Stereochemical Features | Three D-amino acids [2] | Confer resistance to proteolytic degradation |
| Calcium-Binding Motif | DXDG sequence [2] | Facilitates Ca²⁺ coordination essential for activity |
This compound biosynthesis in Streptomyces roseosporus occurs through a nonribosomal peptide synthetase (NRPS) mechanism, representing a classic example of assembly-line enzymology [2]. The biosynthetic gene cluster (dpt cluster) spans approximately 73.8 kilobases and encodes three giant multimodular NRPS enzymes (DptA, DptBC, and DptD) along with several accessory proteins that collaboratively assemble the lipopeptide structure [2].
The biosynthesis initiates with the action of two dedicated enzymes, DptE and DptF, which form a discrete initiation module. DptE functions as an acyl-CoA ligase that activates the fatty acid component in an ATP-dependent manner, while DptF serves as an acyl carrier protein that shuttles the activated fatty acid to the NRPS assembly line [2]. The NRPS machinery then incorporates the specific amino acids in an ordered sequence through coordinated activity of adenylation (A), thiolation (T), and condensation (C) domains, with specialized epimerization domains introducing D-configured amino acids at positions 2, 8, and 11 [2].
Figure 1: this compound Biosynthetic Pathway in Streptomyces roseosporus
Recent advances in metabolic engineering have enabled the heterologous production of this compound in alternative host systems, primarily focusing on Escherichia coli as a production chassis. These approaches address limitations of native production systems, including the extended fermentation cycles of Streptomyces species and interference from endogenous secondary metabolites that complicate downstream purification [4].
A recent breakthrough demonstrated the de novo biosynthesis of bioactive this compound in E. coli through refactoring of the dpt gene cluster from 73.8-kb to 55.4-kb via rational design, followed by transformation into engineered E. coli strains [4]. This achievement required optimization of multiple parameters, including codon compatibility, promoter engineering, and precursor balancing, ultimately achieving production titers of 307.60 μg/L in a 5L bioreactor [4]. This heterologous system provides a versatile platform for combinatorial biosynthesis approaches to generate novel this compound analogs through genetic engineering of the NRPS machinery.
This compound exerts its bactericidal activity through a calcium-dependent interaction with the bacterial cell membrane, representing a unique mechanism among antibiotics that specifically targets Gram-positive organisms [5] [6]. The molecular mechanism begins with the formation of a This compound-calcium complex in a 1:1 stoichiometric ratio, mediated primarily by the Asp7, Asp9, and L-3MeGlu12 residues that form a conserved DXDG motif [1]. This calcium binding converts the free this compound molecule (which exists as a trianion at physiological pH) to a monoanionic form capable of inserting into bacterial membranes [1].
The calcium-bound complex exhibits selective targeting toward bacterial membranes rich in the acidic phospholipid phosphatidylglycerol (PG), which serves as the primary membrane receptor for this compound [6]. This targeting specificity explains the antibiotic's selective activity against Gram-positive bacteria, which typically maintain high PG content in their cytoplasmic membranes, compared to Gram-negative organisms that possess protective outer membranes [6]. Following initial binding, this compound undergoes calcium-dependent oligomerization in the outer membrane leaflet, forming functional complexes of approximately 6-7 subunits that subsequently translocate to the inner membrane leaflet [6].
Table 2: Membrane Interaction Parameters of this compound
| Parameter | Value/Description | Experimental Evidence |
|---|---|---|
| Calcium Binding Stoichiometry | 1:1 (this compound:Ca²⁺) [1] | Spectroscopic binding studies |
| Primary Membrane Target | Phosphatidylglycerol (PG) [6] | Liposome binding assays |
| Oligomerization State | 6-7 subunits [6] | Fluorescence resonance energy transfer |
| Membrane Localization | Division septum [6] | Fluorescence microscopy |
| Inhibition by Surfactant | Reduced efficacy in lungs [1] | Pulmonary infection models |
| Key Resistance Mutations | mprF, cls2, pgsA, dltABCD [1] | Genomic studies of resistant isolates |
The membrane insertion of this compound initiates multiple bactericidal effects that collectively lead to rapid bacterial cell death. Early studies demonstrated that this compound causes rapid depolarization of the bacterial membrane potential, inhibiting gradient-dependent nutrient transport and energy generation [6]. However, more recent research indicates that membrane depolarization may be a consequence rather than the primary cause of cell death, with the disruption of cell division machinery representing a critical early event [6].
Advanced imaging techniques have revealed that this compound preferentially localizes at the division septum of bacteria, where it interacts with essential cell wall precursors including lipid II [6]. This interaction forms tripartite complexes comprising calcium-bound this compound, phosphatidylglycerol, and cell wall precursors, leading to mislocalization of cell division proteins and aberrant peptidoglycan synthesis [6]. At higher concentrations, this compound causes more extensive membrane disruption through a "lipid extracting effect" that removes phospholipids from the bilayer, ultimately compromising membrane integrity and causing ion leakage [6].
Figure 2: this compound's Multifaceted Mechanism of Bacterial Cell Death
Despite this compound's clinical importance, resistance development remains relatively uncommon but represents a significant concern when it emerges. The primary mechanisms of resistance involve chromosomal mutations that alter bacterial membrane composition and cell envelope homeostasis, reducing this compound binding capacity [6]. These adaptations frequently occur through mutations in several key genetic pathways:
A concerning recent development is the identification of the first transferable this compound resistance determinant, designated the drc gene cluster (this compound resistance cluster), discovered in Mammaliicoccus sciuri isolates from livestock environments [3]. This acquired resistance locus consists of a two-gene operon (drcAB) encoding proteins similar to BceAB-like antimicrobial peptide transporters, controlled by an adjacent two-component regulatory system (drcRS) [3].
The drcAB genes are sufficient to confer high-level this compound resistance (MIC 64 μg/mL) when expressed in susceptible hosts, including MRSA strains, where they mediate antibiotic inactivation through an unknown mechanism [3]. This represents a paradigm shift in this compound resistance epidemiology, as it demonstrates the potential for horizontal dissemination of resistance genes among Gram-positive pathogens, moving beyond the previous understanding that resistance occurred only through chromosomal mutations [3].
Table 3: this compound Resistance Mechanisms in Gram-Positive Pathogens
| Resistance Mechanism | Key Genetic Determinants | Functional Consequences |
|---|---|---|
| Membrane Charge Alteration | mprF, dltABCD [3] | Reduced negative surface charge repels this compound |
| Phospholipid Metabolism Changes | pgsA, cls2 [6] | Altered phosphatidylglycerol/cardiolipin ratio |
| Cell Envelope Stress Response | liaFSR, walkR [3] | Activated cell envelope remodeling |
| ABC Transporter System | drcAB [3] | Proposed antibiotic inactivation or efflux |
| Regulatory Mutations | drcRS [3] | Enhanced expression of resistance genes |
Standardized antimicrobial susceptibility testing for this compound requires specific methodological considerations due to its calcium-dependent activity. The Clinical and Laboratory Standards Institute (CLSI) recommends supplementation of culture media with calcium ions (50 mg/L) to ensure accurate minimum inhibitory concentration (MIC) determinations [7]. The established susceptibility breakpoints are ≤1 mg/L for staphylococci and ≤4 mg/L for enterococci, with isolates exhibiting MIC values above these thresholds designated as non-susceptible [6].
The neutropenic murine thigh infection model represents a well-established experimental system for characterizing the pharmacodynamics of this compound and establishing dosing parameters predictive of clinical efficacy [7]. The standard protocol involves:
Pharmacodynamic analyses using this model have demonstrated that this compound exhibits concentration-dependent killing and produces prolonged postantibiotic effects (4.8-10.8 hours) [7]. Nonlinear regression analyses have identified the AUC/MIC ratio (area under the concentration-time curve to MIC ratio) as the parameter that best correlates with in vivo efficacy, with target values of 388-537 for staphylococci and 75-237 for streptococci required for bacteriostatic effects [7].
This compound displays linear pharmacokinetics following intravenous administration, with an area under the concentration-time curve (AUC) that increases proportionally with dose across the clinical dosing range [5] [7]. The antibiotic demonstrates a moderate volume of distribution (approximately 0.1 L/kg in healthy adults), extensive protein binding (90-93%), and primarily renal elimination as unchanged drug (78% urinary excretion) [5]. The elimination half-life is approximately 8-9 hours in subjects with normal renal function, extending significantly in patients with renal impairment (up to 28 hours) [5].
Table 4: Key Pharmacokinetic Parameters of this compound in Different Populations
| Population | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Dosing Considerations |
|---|---|---|---|---|
| Healthy Adults | 8.3-9.0 [5] | ~0.1 [5] | 8-9 [5] | Once daily dosing |
| Pediatric Patients | Increased [5] | Significantly lower [5] | Shorter [5] | Higher mg/kg dosing |
| Renal Impairment (CrCl <30 mL/min) | Significantly reduced [5] | Similar [5] | Up to 28 [5] | Extend interval to 48h |
| Critically Ill Patients | Variable [5] | Significantly lower [5] | Variable [5] | Therapeutic drug monitoring recommended |
Current research initiatives focus on leveraging combinatorial biosynthesis and synthetic biology approaches to generate novel this compound analogs with enhanced pharmaceutical properties. The modular architecture of the NRPS assembly line presents opportunities for module swapping and domain engineering to create structural diversity in the lipopeptide scaffold [4] [2]. Key strategies include:
These approaches have yielded several promising this compound analogs with altered antibacterial spectra and improved therapeutic indices, some of which are in preclinical development stages [2].
Research continues to explore expanded clinical applications for this compound, particularly in challenging infection scenarios involving biofilm-associated organisms and difficult-to-penetrate sites. Several promising directions include:
The ongoing global challenge of antimicrobial resistance underscores the critical need for both optimizing existing antibiotics like this compound and developing next-generation lipopeptide therapeutics with activity against increasingly resistant bacterial pathogens.
This compound remains a cornerstone therapeutic option for serious Gram-positive infections, particularly those involving multidrug-resistant organisms. Its unique mechanism of action, distinct from other antibiotic classes, provides an important alternative when resistance limits conventional treatment options. However, the emerging threat of transferable resistance determinants necessitates enhanced surveillance and stewardship to preserve this compound's clinical utility.
For research and development professionals, opportunities exist in biosynthetic engineering of novel analogs, optimization of dosing strategies for challenging infections, and development of combination approaches that enhance efficacy and suppress resistance development. The successful heterologous production of this compound in E. coli opens new possibilities for synthetic biology platforms that can accelerate lipopeptide antibiotic discovery and development.
The table below summarizes the most effective modern metabolic engineering strategies for increasing daptomycin titers in S. roseosporus.
| Strategy Category | Specific Genetic Modifications | Key Outcome (this compound Titer) | Fold Increase vs. Wild-Type | Reference / Year |
|---|---|---|---|---|
| Aspartate Precursor Enhancement | Inhibition of Asp degradation genes (acsA4, pta, pyrB, pyrC) via CRISPRi. |
167.4 μg/mL | ~1.7-fold | [1] (2024) |
Overexpression of Asp synthesis genes (aspC, gdhA, ppc, ecaA). |
168.0 μg/mL | ~1.8-fold | [1] (2024) | |
| Chassis Strain Construction | Deletion of a 21.1 kb red pigment BGC; replacement of native dptEp with strong kasOp* promoter. |
185.8 μg/mL | ~1.8-fold | [1] (2024) |
| Combined & Integrated Approaches | Application of Asp enhancement strategies to the engineered chassis strain. | 302.0 μg/mL | ~2.1-fold | [1] (2024) |
| Cloning and duplication of the engineered DAP BGC in the chassis strain. | 274.6 μg/mL | ~2.4-fold | [1] (2024) | |
| Full combination of all above strategies (precursor, chassis, BGC engineering). | 350.7 μg/mL (highest reported in shake-flask) | 2.6-fold | [1] (2024) | |
| Ribosome Engineering | Genome shuffling for multiple antibiotic resistance (Paromomycin, Rifampicin, etc.). | 324.0 mg/L | 4-fold vs. parent W2 strain | [2] (2018) |
This protocol is based on the combination of CRISPRi and gene overexpression as described in [1].
CRISPRi for Gene Suppression:
acsA4 (acetyl-CoA synthetase), pta (phosphate acetyltransferase), pyrB (aspartate transcarbamoylase), and pyrC (dihydroorotase).Gene Overexpression:
aspC (aspartate aminotransferase), gdhA (glutamate dehydrogenase), ppc (phosphoenolpyruvate carboxylase), and ecaA (carbonic anhydrase).kasOp*.This method, from [2], involves introducing antibiotic resistance to manipulate cellular machinery.
dptE) via qRT-PCR to confirm enhanced expression.Understanding the regulatory network is crucial for rational strain design. The this compound BGC lacks typical cluster-situated regulators and is controlled by a complex global regulatory network [3].
The following diagram illustrates the core transcriptional cascade that regulates this compound production, integrating findings from recent studies.
Regulatory network shows DasR repression and AdpA activation of this compound genes.
A systems-level, combinatorial approach is the most effective way to maximize yield. The following workflow integrates multiple independent strategies.
Combinatorial metabolic engineering workflow for this compound overproduction.
DasR and AdpA provides a powerful lever to unlock the full potential of the biosynthetic machinery [3].
This compound, a cyclic lipopeptide antibiotic, has established itself as a critical therapeutic option for serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Its concentration-dependent bactericidal activity and the increasing utilization of high-dose regimens (8-12 mg/kg) for complex infections such as endocarditis, bacteremia, and orthopedic infections have heightened awareness of its narrow therapeutic window. Despite standardized weight-based and renal-adjusted dosing, this compound exhibits marked and often unpredictable pharmacokinetic variability in patient populations, which can lead to either subtherapeutic exposure (increasing the risk of treatment failure and resistance emergence) or supratherapeutic levels (potentially causing creatine phosphokinase elevation or other toxicities) [1] [2].
The primary pharmacokinetic/pharmacodynamic (PK/PD) index correlated with this compound's efficacy is the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC). For serious infections, particularly those involving high bacterial inocula or less-susceptible pathogens, target AUC/MIC values of >666 to ≥1061 have been associated with improved clinical outcomes [3]. Therapeutic Drug Monitoring (TDM) has consequently emerged as an essential strategy to individualize this compound therapy, optimize PK/PD target attainment, and mitigate toxicity risks. This document provides a comprehensive overview of the factors contributing to this compound concentration variability and details standardized protocols for implementing this compound TDM in both research and clinical settings.
Prospective studies conducted in real-world clinical settings have conclusively demonstrated that this compound plasma concentrations are highly variable and often unpredictable based on demographic and clinical covariates alone [2]. A retrospective analysis of 86 patients revealed wide concentration ranges, with trough levels (Cmin) varying from 2 to 68 mg/L (median: 16.7 mg/L) and peak levels (Cmax) ranging from 20 to 236 mg/L (median: 66.2 mg/L) [1]. Multilevel linear regression analysis indicated that factors such as total dose, albumin, creatinine, and dose interval explained only 28% of the variability in trough concentrations and a mere 8% of peak concentration variability, leaving a substantial portion of variability unexplained by commonly monitored clinical parameters [1].
Perhaps more notably, significant intraindividual variability has been observed in patients receiving prolonged this compound therapy. A study of 23 patients with bone and joint infections revealed that this compound clearance could change from -60% to +185% over the treatment course, with these fluctuations showing no correlation with concurrent changes in renal function [4]. This finding has profound implications for therapeutic monitoring, suggesting that a single pharmacokinetic assessment may be insufficient for patients on extended therapy and that periodic re-assessment is necessary to maintain target exposure.
Table 1: Summary of this compound PK Variability from Clinical Studies
| Study Design | Patient Population | Concentration Range | Key Variability Findings |
|---|
| Retrospective Monocentric Analysis [1] | 86 hospitalized patients | Cmin: 2-68 mg/L (median 16.7) Cmax: 20-236 mg/L (median 66.2) | Only 28% of Cmin and 8% of Cmax variability explained by clinical factors | | Prolonged Therapy Analysis [4] | 23 patients with bone/joint infections | AUC0-24: 305.6-1471.1 mg·h/L | Intraindividual clearance changes from -60% to +185%, uncorrelated with renal function changes | | Prospective TDM Study [2] | 63 hospitalized patients | Not specified | 44.4% of patients had subtherapeutic concentrations with standard dosing |
This compound is primarily eliminated renally, with approximately 50-60% of the administered dose recovered unchanged in urine in subjects with normal renal function [5]. This renal dependence results in a linear relationship between this compound clearance and estimated glomerular filtration rate (eGFR). Population pharmacokinetic analyses have demonstrated that this compound clearance in patients with end-stage renal disease requiring dialysis is approximately one-third that of healthy subjects (0.27 L/h versus 0.81 L/h) [5]. Consequently, dose interval extension (to every 48 hours) is recommended for patients with severe renal impairment (creatinine clearance ≤30 mL/min), including those receiving dialysis [2].
However, the relationship between renal function and this compound exposure is not entirely straightforward. Research has revealed that chronological changes in this compound clearance do not consistently correlate with changes in eGFR [4]. This suggests that while renal function provides essential guidance for initial dose selection, it has limited utility for predicting and adjusting dosing throughout an individual's therapy, necessitating direct drug concentration monitoring for optimal precision.
Sex-based differences in this compound pharmacokinetics have been identified in multiple studies, with clearance in females approximately 80% of that in males [5] [4]. One analysis reported this compound clearance was 44% greater (0.81 vs. 0.564 L/h) and the central volume of distribution was 30% greater (11 vs. 8.43 L) in male compared to female patients [4]. These findings suggest that sex-based dosing adjustments may be warranted, though the clinical impact of these differences must be evaluated in relation to infection type and severity.
The presence of acute infection can significantly alter this compound distribution. Population PK models indicate that the volume of the peripheral compartment (V2) increases approximately twofold during acute infections [5]. Furthermore, patients admitted to the intensive care unit (ICU) demonstrate altered pharmacokinetics, with ICU status identified as a significant covariate affecting peak concentrations in multivariate analyses [1]. This is likely due to critical illness pathophysiological changes, including capillary leak, fluid shifts, altered protein binding, and organ dysfunction, which collectively complicate exposure prediction.
While this compound is dosed on a milligram-per-kilogram basis, the relationship between body weight and drug exposure is complex. Population analyses have confirmed that body weight significantly influences the volume of distribution of the peripheral compartment and intercompartmental clearance [5]. However, in some patient populations, body weight did not appear to significantly influence this compound clearance or its volume of distribution [4]. This suggests that alternative weight descriptors (such as ideal body weight or adjusted body weight) may be more appropriate than total body weight for dosing in certain populations, particularly those at weight extremes or with significant fluid imbalances.
Table 2: Factors Influencing this compound Pharmacokinetics
| Factor | Effect on PK | Clinical Implications |
|---|---|---|
| Renal Impairment (CLcr <30 mL/min) | ↓ Clearance by up to 67% | Extend dosing interval to 48 hours; monitor concentrations |
| Hemodialysis | ↓ Clearance to approximately 33% of normal | Administer post-dialysis; substantial interindividual variability necessitates TDM |
| Female Sex | ↓ Clearance (approx. 80% of male CL) | May require lower doses to achieve equivalent exposure |
| Acute Infection | ↑ Volume of distribution (2-fold increase in V2) | May require higher loading doses for serious infections |
| Obesity | Altered volume of distribution | Dosing based on adjusted body weight may be preferable; TDM recommended |
| Critical Illness | Altered clearance and volume | Highly unpredictable PK; mandatory TDM |
Sample Collection Protocol:
Timing: Blood samples should be collected at steady-state (after at least 3-4 doses) to ensure accurate pharmacokinetic assessment. For a 24-hour dosing regimen, collect samples at the following time points:
Collection Method: Draw blood via venipuncture or indwelling catheter into potassium EDTA-containing tubes. Invert tubes gently several times to ensure proper mixing with anticoagulant.
Processing: Centrifuge tubes at 10,400 rpm for at least 10 minutes at room temperature to separate plasma. Carefully transfer the plasma into pre-labeled polypropylene tubes and store at -80°C until analysis to maintain drug stability [3].
High-Performance Liquid Chromatography (HPLC) with UV Detection:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
Table 3: Analytical Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Calibration Range | 3-100 μg/mL | Cover expected clinical concentrations |
| Accuracy | 85-115% of nominal values | Bias <8% at LLOQ, low, mid, high QCs |
| Precision | CV ≤15% (≤20% at LLOQ) | Interday CV <11% across concentrations |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥5:1 | 2-3 mg/L |
| Specificity | No interference from blank plasma | Verified at two wavelengths (260/360 nm) |
| Stability | No significant degradation | Stable at -80°C for at least 6 months |
Non-Compartmental Analysis:
Bayesian Forecasting:
Dosing Adjustment Algorithm:
Calculate the patient's current AUC based on measured concentrations.
Compare the calculated AUC to the target range based on infection type and pathogen MIC.
Adjust the dose proportionally to achieve the target AUC using the formula:
New Dose = Current Dose × (Target AUC / Measured AUC)
Re-assess concentrations after dose adjustment, particularly in patients with changing clinical status or renal function.
This compound Therapeutic Drug Monitoring Clinical Workflow
The implementation of a systematic TDM program for this compound requires careful consideration of several practical aspects. For routine clinical monitoring, a two-sample (peak and trough) strategy provides the optimal balance between accuracy and feasibility. This approach enables precise estimation of the AUC0-24, which is critical for PK/PD target attainment assessment [6]. When logistical constraints prevent the collection of multiple samples, a single mid-point sample (collected 6-8 hours post-dose) coupled with Bayesian forecasting represents a reasonable alternative that outperforms trough-only monitoring [6].
The frequency of TDM should be tailored to individual patient characteristics and clinical course. Baseline assessment at steady-state is recommended for all patients, with more frequent monitoring (e.g., weekly) warranted in those with dynamic clinical status, including rapidly changing renal function, fluid shifts, or critical illness. For patients receiving prolonged therapy (beyond 2-3 weeks), periodic re-assessment is essential due to the significant intraindividual variability in clearance that can occur unrelated to renal function changes [4].
Special populations merit particular attention in TDM implementation. Critically ill patients exhibit profoundly altered and unpredictable pharmacokinetics, making TDM essential for dose optimization [1]. Patients with severe obesity may have altered volume of distribution and clearance, necessitating confirmation of adequate exposure [5]. Those with end-stage renal disease on intermittent hemodialysis present unique challenges due to significant interindividual variability in drug clearance, even when this compound is administered post-dialysis [2].
This compound exhibits substantial and often unpredictable pharmacokinetic variability in patient populations, driven by factors including renal function, sex, clinical status, and body composition. This variability poses significant challenges to achieving optimal therapeutic outcomes, particularly when using higher doses for serious infections. A systematic TDM approach is therefore instrumental for individualizing therapy, maximizing efficacy, and minimizing toxicity risks. The integration of Bayesian forecasting with optimized sampling strategies enables precise AUC estimation and dose adjustment, facilitating precision dosing in diverse patient populations. As this compound usage continues to evolve, particularly with expanding off-label indications and escalating doses, TDM represents an essential component of antimicrobial stewardship programs aimed at preserving the efficacy of this critical anti-infective agent.
This compound is available as a lyophilized powder requiring reconstitution before intravenous administration. Two main formulations exist, with critical differences in their reconstitution diluents [1].
The table below summarizes the stable in-use shelf-life for reconstituted vials and final diluted solutions. Note that the total combined storage time (in vial plus in infusion bag) should not exceed 12 hours at room temperature or 48 hours when refrigerated [1].
| Formulation | Reconstitution Diluent | Final Dilution | Storage - Reconstituted Solution (in vial) | Storage - Final Diluted Solution (in infusion bag) |
|---|---|---|---|---|
| Cubicin | 0.9% Sodium Chloride [1] | 0.9% Sodium Chloride [1] | 12 hrs at RT or 48 hrs refrigerated [2] [1] | 12 hrs at RT or 48 hrs refrigerated [2] [1] |
| Cubicin RF / Dapzura RT | Sterile Water or Bacteriostatic Water for Injection [1] | 0.9% Sodium Chloride [1] | 1-2 days at RT or 3-5 days refrigerated (varies by diluent and container) [1] | 19 hrs at RT or 3 days refrigerated (with Sterile Water) [1] |
Materials:
Workflow Diagram: this compound Preparation The diagram below outlines the critical steps and decision points for preparing this compound for infusion.
Methodology:
This compound is administered intravenously. The infusion rate and dosing regimen are critical for both efficacy and safety profiling in a research context.
| Parameter | Adults | Pediatric Patients (1-6 years) | Pediatric Patients (7-17 years) |
|---|---|---|---|
| Infusion Time (IV Infusion) | Over 30 minutes [2] [1] | Over 60 minutes [2] [1] | Over 30 minutes [2] [1] |
| IV Push (Adults only) | Over 2 minutes [2] [1] | Not Recommended [1] | Not Recommended [1] |
| Standard Adult Dose (Skin) | 4 mg/kg every 24 hours [1] | 9-10 mg/kg every 24 hours [1] | 5-7 mg/kg every 24 hours [1] |
| Standard Adult Dose (Bacteremia) | 6 mg/kg every 24 hours [1] | 12 mg/kg every 24 hours [1] | 7-9 mg/kg every 24 hours [1] |
| Renal Impairment (CrCl <30 mL/min) | Extend interval to every 48 hours [2] [1] | Data not available [1] | Data not available [1] |
Key Administration Notes:
For drug development and stability studies, the following physicochemical parameters are essential.
This compound is a cyclic lipopeptide antibiotic with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It was initially approved by the FDA in 2003 for complicated skin and skin structure infections, with subsequent approval in 2006 for S. aureus bloodstream infections and right-sided endocarditis [1] [2]. This compound exhibits a unique calcium-dependent mechanism of action, requiring physiological levels of calcium ions (50 mg/L) to bind to bacterial cell membranes and cause rapid depolarization, which leads to loss of membrane potential and ultimately bacterial cell death without lysis [2]. This distinctive mechanism necessitates careful standardization of susceptibility testing conditions, particularly regarding calcium concentration in testing media, which significantly influences minimum inhibitory concentration (MIC) results and interpretive accuracy [1] [2].
The critical importance of calcium supplementation in testing media represents a fundamental consideration for microbiologists and researchers. Studies have demonstrated that variations in calcium concentration can lead to discrepant MIC results and potential misclassification of isolates as nonsusceptible [1]. Additionally, commercial susceptibility testing methods including broth microdilution, Etest, MicroScan, and JustOne exhibit varying levels of essential agreement and categorical agreement with the reference method, with particular concerns regarding false nonsusceptible results for enterococcal isolates [1] [3]. These technical challenges underscore the need for standardized protocols and rigorous quality control measures to ensure accurate this compound susceptibility testing in both clinical and research settings.
This compound's mechanism of action is fundamentally different from other antibiotic classes, with significant implications for susceptibility testing methodology. The compound binds to bacterial membranes in a calcium-dependent manner, forming oligomeric pores that permit potassium efflux and membrane depolarization, ultimately disrupting cellular functions without causing lysis [2]. This calcium-dependent action necessitates precise supplementation of testing media with calcium ions to achieve physiological concentrations (50 mg/L) that support optimal this compound activity [1] [2].
The critical relationship between this compound's mechanism and susceptibility testing requirements can be visualized in the following workflow:
Figure 1: this compound Susceptibility Testing Workflow. This diagram illustrates the critical steps in this compound susceptibility testing, highlighting the essential calcium supplementation requirement and methodological options. Quality control verification ensures result reliability.
Research has demonstrated that calcium concentration variations significantly impact this compound MIC determinations. Studies comparing broth microdilution with 50 mg/L versus 30 mg/L calcium supplementation revealed poor essential agreement (63%) for Enterococcus faecium isolates, with the lower calcium concentration resulting in higher MICs and potential false categorization as nonsusceptible [1]. This phenomenon explains the observed increase in reported this compound-nonsusceptible enterococci when clinical laboratories switched to testing methods with suboptimal calcium supplementation [1]. Additionally, the inoculum effect has been identified as another important variable, with one study demonstrating that commercial systems producing lower final inoculum densities (5 × 10⁴ to 1 × 10⁵ CFU/mL versus the recommended 5 × 10⁵ CFU/mL) can lead to underestimation of MICs and very major errors (false susceptibility) [3].
The reference broth microdilution method for this compound susceptibility testing represents the gold standard against which all commercial methods are validated [2]. This method requires careful attention to calcium concentration, inoculum preparation, and quality control measures. The following protocol provides detailed procedures for conducting reference this compound susceptibility testing:
Medium Preparation: Use cation-adjusted Mueller-Hinton broth (CA-MHB) supplemented with calcium chloride to achieve a final concentration of 50 mg/L of calcium ions [1] [2]. The calcium content should be verified empirically for each lot of CA-MHB, as basal calcium levels may vary [1]. Prepare this compound stock solutions at 1280 μg/mL in sterile water and store aliquots at -70°C until use [1].
Inoculum Standardization: Select isolated colonies from fresh (20-24 hour) bacterial cultures grown on sheep blood agar [3]. Suspend colonies in 0.9% saline to achieve a 0.5 McFarland turbidity standard (approximately 1-2 × 10⁸ CFU/mL) [3] [4]. Dilute this suspension 1:20 in saline to obtain a working inoculum of approximately 5-10 × 10⁶ CFU/mL, then further dilute 1:100 in the supplemented CA-MHB to achieve the final testing inoculum of 5 × 10⁵ CFU/mL in each well of the microdilution panel [3].
MIC Determination and Interpretation: Prepare twofold serial dilutions of this compound in the calcium-supplemented CA-MHB across a concentration range of 0.25-64 μg/mL [1]. Inoculate wells with the standardized bacterial suspension, including growth controls (inoculum without antibiotic) and sterility controls (medium only) [4]. Incubate panels at 35°C in ambient air for 16-20 hours [3]. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth [1]. Interpret results using CLSI breakpoints: for Staphylococcus spp. ≤1 μg/mL susceptible; for Enterococcus spp. ≤4 μg/mL susceptible [2].
Accurate calcium supplementation is crucial for reliable this compound susceptibility testing. The calcium concentration in Mueller-Hinton broth can be determined using atomic absorption spectroscopy, colorimetric methods, or ion-selective electrode techniques [2]. Once the basal calcium level is established, calculate the amount of calcium chloride (CaCl₂·2H₂O) required to achieve the recommended 50 mg/L concentration. For example, if the basal medium contains 10 mg/L of calcium, additional calcium chloride must be added to provide 40 mg/L. Prepare a 0.1 M calcium chloride solution (14.7 g/L CaCl₂·2H₂O) and add the appropriate volume to the broth based on empirical measurements [1]. After supplementation, verify the final calcium concentration using established laboratory methods to ensure accuracy before proceeding with susceptibility testing [2].
Commercial susceptibility testing methods offer practical alternatives to the reference broth microdilution method but demonstrate variable performance characteristics. The following table summarizes the essential agreement and categorical agreement of various commercial methods compared to the reference broth microdilution with 50 mg/L calcium supplementation:
Table 1: Performance Comparison of this compound Susceptibility Testing Methods
| Testing Method | Organism Group | Essential Agreement (±1 dilution) | Categorical Agreement (S/NS) | Common Errors and Limitations |
|---|---|---|---|---|
| Broth Microdilution (Reference) | All | 100% (by definition) | 100% (by definition) | Gold standard; requires careful calcium adjustment [1] |
| Etest | E. faecium (n=51) | 63% | Poor agreement | False NS results (18/51 isolates) [1] |
| E. faecalis (n=48) | 83% | Good agreement | Few false NS results (1/48 isolates) [1] | |
| S. aureus (n=50) | 100% | 100% | Excellent performance [1] | |
| MicroScan Prompt | E. faecium (n=51) | 63% | Poor agreement | False NS results (22/51 isolates) [1] |
| E. faecalis (n=48) | 98% | Good agreement | Few false NS results [1] | |
| S. aureus (n=50) | 100% | 100% | Excellent performance [1] | |
| MicroScan Turbidity | E. faecium (n=51) | 56% | Poor agreement | False NS results (25/51 isolates) [1] |
| E. faecalis (n=48) | 80% | Moderate agreement | Some false NS results [1] | |
| S. aureus (n=50) | 100% | 100% | Excellent performance [1] | |
| JustOne | Staphylococci (n=109) | 100% | 86.4% | VM errors: 13.6% (3/22 NS isolates) [3] |
| Enterococci (n=111) | 100% | 85.7% | VM errors: 14.3% (2/14 NS isolates) [3] |
Abbreviations: NS: nonsusceptible; VM: very major (false susceptible) errors
The Etest gradient diffusion method employs a plastic strip with a predefined this compound concentration gradient and incorporates additional calcium (40 μg/mL) to support this compound activity [3]. The protocol involves applying the Etest strip to the surface of a 150-mm Mueller-Hinton agar plate that has been inoculated with a standardized 0.5 McFarland bacterial suspension [3]. After incubation at 35°C for 16-20 hours, the MIC is determined by the intersection of the growth ellipse margin with the Etest strip [3]. Studies have shown that Etest tends to produce this compound MICs that are one dilution lower than reference values for approximately 65% of enterococcal isolates, potentially resulting in very major errors (false susceptibility) [3]. Researchers should be aware of this limitation and consider confirming borderline results with the reference method, particularly for enterococcal isolates.
The MicroScan system utilizes microtiter panels (e.g., Pos Combo panel type 33) for this compound susceptibility testing [1]. Two inoculation methods are available: the Prompt method, which uses a collared inoculating wand touched to three isolated colonies and suspended in 30 mL of stabilized 0.1% pluronic D solution; and the turbidity method, which involves transferring 100 μL of Tryptic soy broth adjusted to a 0.5 McFarland standard to a tube containing 0.1% pluronic D solution before inoculation [1]. The proprietary MicroScan panels contain supplemented calcium, though the exact concentration is not specified in the literature. After inoculation, panels are incubated and read on the Walkaway instrument according to manufacturer instructions [1]. Studies have demonstrated that the MicroScan method may produce false nonsusceptible results for enterococci, particularly E. faecium, with categorical agreement as low as 56-63% compared to the reference method [1].
The bactericidal activity of this compound can be assessed through MBC determination, which provides information beyond the inhibitory activity measured by MIC testing. The MBC protocol involves plating the entire volume (100 μL) from the broth microdilution MIC well and from wells with concentrations above the MIC onto appropriate agar media [5]. Quantitative colony counts are performed on the starting inoculum to establish baseline viability. After incubation, the MBC endpoint is defined as the lowest concentration of this compound that kills ≥99.9% of the initial inoculum [5]. Studies have demonstrated that this compound exhibits potent bactericidal activity against S. aureus strains, with MBC results typically at the MIC or twofold higher [5]. This contrasts with vancomycin, which demonstrates tolerance (MBC/MIC ratio ≥32) in many MRSA strains, particularly vancomycin-intermediate S. aureus (VISA) and heteroresistant VISA (hVISA) isolates [5].
Time-kill kinetics provide a more comprehensive assessment of bactericidal activity over time compared to MBC testing. The methodology involves exposing a standardized bacterial inoculum (approximately 5 × 10⁵ CFU/mL) to this compound at concentrations of 2×, 4×, and 8× the MIC [5]. Samples are removed at predetermined time points (e.g., 0, 4, 8, and 24 hours), serially diluted, and plated onto appropriate agar media for viable colony counting [5]. Bactericidal activity is defined as ≥3 log₁₀ reduction in the initial inoculum within 24 hours [5]. Time-kill studies have demonstrated that this compound achieves rapid concentration-dependent killing against Gram-positive pathogens, making this methodology valuable for evaluating the pharmacodynamic properties of this compound in research settings [5].
Rigorous quality control is essential for reliable this compound susceptibility testing. The following table summarizes recommended quality control procedures and acceptable ranges for reference and commercial methods:
Table 2: Quality Control Procedures for this compound Susceptibility Testing
| QC Component | Procedure and Frequency | Acceptable Range/Parameters | Corrective Actions |
|---|---|---|---|
| Reference Broth Microdilution | Test E. faecalis ATCC 29213 with each batch of isolates [1] | MIC within established CLSI range | Check calcium concentration, inoculum preparation, and reagent integrity |
| Etest Method | Include E. faecalis ATCC 29213 with each testing day [1] | MIC within established range for method | Verify agar lot, inoculation density, and incubation conditions |
| MicroScan System | Run QC panel with E. faecalis ATCC 29213 periodically [1] | MIC within manufacturer-specified range | Check inoculum preparation method and instrument calibration |
| Calcium Verification | Measure calcium concentration in media periodically [2] | 50 mg/L ± 10% in final testing medium | Adjust with calcium chloride and remeasure |
| Inoculum Density | Perform colony counts periodically [3] | 5 × 10⁵ CFU/mL in final test system | Adjust inoculum preparation procedure |
This compound susceptibility testing methodologies have important applications beyond clinical diagnostics, particularly in antimicrobial resistance research and drug development. The standardized protocols described in this document enable researchers to monitor the emergence of reduced this compound susceptibility among Gram-positive pathogens [4]. Recent studies have employed these methods to investigate the effect of sub-minimal inhibitory concentrations (sub-MICs) of this compound on bacterial virulence factors, including biofilm formation in MRSA isolates [4]. One investigation demonstrated that exposure to sub-MICs of this compound resulted in 2-8 fold increases in linezolid MICs and 4-32 fold increases in this compound MICs in MRSA isolates after serial passages, highlighting the potential for reduced susceptibility under selective pressure [4].
The microtiter plate biofilm assay represents a valuable research application of this compound susceptibility principles. This method involves preparing bacterial suspensions in 1% glucose-supplemented Tryptic Soy Broth adjusted to 0.5 McFarland standard, diluting to 1:20, and adding 20 μL to flat-bottom microtiter plates with 180 μL of supplemented medium [4]. After incubation at 35°C for 24 hours, plates are washed, fixed with methanol, stained with safranin, and evaluated for biofilm formation [4]. Research utilizing this methodology has demonstrated that exposure to sub-MICs of this compound can alter biofilm formation in MRSA isolates, with implications for persistent infections [4]. These research applications underscore the utility of standardized this compound susceptibility testing methods in advancing our understanding of bacterial adaptation and resistance mechanisms.
Accurate this compound susceptibility testing requires meticulous attention to methodological details, particularly regarding calcium concentration standardization in testing media. The reference broth microdilution method with 50 mg/L calcium supplementation remains the gold standard, though commercial methods including Etest and MicroScan offer practical alternatives with varying performance characteristics across different bacterial species [1] [3]. Researchers should be aware of the limitations of commercial methods, particularly the tendency for false nonsusceptible results with enterococcal isolates when using MicroScan and potential very major errors with Etest and JustOne [1] [3].
Quality control procedures utilizing reference strains such as E. faecalis ATCC 29213 are essential for maintaining testing accuracy [1]. Specialized methodologies including MBC determination and time-kill kinetics provide additional information about the bactericidal properties of this compound that may be valuable in research settings [5]. As this compound remains a crucial therapeutic option for resistant Gram-positive infections, proper implementation of these susceptibility testing protocols will continue to support both clinical management and antimicrobial research efforts.
This compound is a clinically important cyclic lipopeptide antibiotic produced by Streptomyces roseosporus that demonstrates potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci [1] [2]. As a non-ribosomal peptide synthesized by large multimodular enzymatic complexes, this compound presents significant challenges for industrial-scale production due to its complex structure and the tight regulatory mechanisms controlling its biosynthesis in native producers [3] [4]. The biosynthetic gene cluster (dpt cluster) spans approximately 65-73.8 kb and encodes three non-ribosomal peptide synthetases (NRPSs)—DptA, DptBC, and DptD—along with ancillary enzymes responsible for precursor biosynthesis and modification [1] [5].
The persistent challenge of low this compound titers in wild-type S. roseosporus strains (typically 20-40 mg/L in shake-flask cultures and 100-120 mg/L in batch fermentations) has driven extensive research into yield optimization strategies [4]. This document synthesizes recent advances in systematic optimization approaches, including metabolic engineering, fermentation process optimization, heterologous expression, and regulatory network manipulation. By integrating these complementary strategies, researchers have achieved remarkable improvements, with reported this compound titers reaching up to 979.36 mg/L in optimized systems [6] [2]. The following sections provide detailed protocols and analytical frameworks for implementing these optimization strategies in both academic and industrial settings.
Precursor engineering represents a fundamental strategy for enhancing this compound biosynthesis by ensuring adequate supply of essential building blocks. The kynurenine (Kyn) pathway is particularly important as Kyn serves as one of the main non-proteinogenic amino acid precursors in this compound biosynthesis [2]. Implement the following genetic modifications to enhance precursor flux:
Kynurenine pathway optimization: Delete competing metabolic genes orf3242 and orf3244 (predicted to divert Kyn toward anthranilate production) to increase Kyn availability for this compound biosynthesis [2]. This intervention has been shown to increase this compound production by approximately 30% [2].
Decanoic acid tolerance engineering: Develop decanoic acid-resistant (DAR) S. roseosporus strains through sequential adaptation methods or targeted engineering of fatty acid metabolism genes. This approach has demonstrated up to 40% improvement in this compound yield by enhancing the incorporation of the decanoic acid side chain [2].
Methylglutamate pathway enhancement: Overexpress dptI, which encodes the glutamate 3-methyltransferase responsible for the biosynthesis of (2S,3R)-methylglutamate (MeGlu), a specialized amino acid incorporated into the this compound structure [1]. Complementation of ΔdptGHIJ mutants with dptI restored this compound production in studies [1].
Regulatory network engineering can alleviate native transcriptional limitations that restrict this compound production. The following modifications target global and pathway-specific regulators:
Negative regulator deletion: Knock out the pleiotropic negative regulatory genes arpA (a homolog of the A-factor receptor) and phaR to release repression on this compound biosynthesis. Individual deletion of these regulators has been shown to increase this compound production by approximately 43% [2].
Positive regulator overexpression: Overexpress newly identified positive regulators such as dhyR (a PadR-like transcriptional regulator), which has been demonstrated to enhance this compound yield by 23% when overexpressed [7] [8]. Additionally, overexpress cluster-situated regulators dptR2 and dptR3, which are required for optimal this compound production [2] [7].
Chromatin-level regulation: Manipulate epigenetic controls by deleting the m4C methyltransferase sroLm3, which has been shown to significantly enhance this compound production and complexity of secondary metabolite profiles [7].
Byproduct elimination streamlines downstream processing and potentially redirects metabolic flux toward daptogenesis:
Pigment elimination: Partially knockout genes involved in pigment biosynthesis (orf3265 and orf3266) to remove colored byproducts that complicate downstream purification [2]. This strategy improves product quality and potentially reduces production costs.
Biosynthetic gene cluster amplification: Integrate additional copies of the this compound biosynthetic gene cluster (BGC) into the host genome. This approach has been shown to enhance this compound production by increasing the dosage of key biosynthetic enzymes [2].
Branch-chain fatty acid elimination: Delete two bkd operons involved in biosynthesis of branched chain fatty acids to abolish production of naturally occurring lipopeptides A21978C1-3, resulting in exclusive production of lipopeptides with straight chain fatty acids (including this compound) [4].
Table 1: Summary of Strain Engineering Strategies for this compound Yield Improvement
| Engineering Strategy | Specific Modification | Reported Yield Improvement | Key References |
|---|---|---|---|
| Precursor Engineering | Deletion of orf3242 and orf3244 (Kyn diversion) | ~30% | [2] |
| Development of decanoic acid-resistant strains | ~40% | [2] | |
| Regulatory Engineering | Deletion of negative regulators arpA and phaR | ~43% | [2] |
| Overexpression of positive regulator dhyR | 23% | [7] [8] | |
| Byproduct Engineering | Elimination of pigment genes orf3265-orf3266 | Significant improvement in product quality | [2] |
| Gene Dosage Optimization | Integration of extra this compound BGC copies | Variable (strain-dependent) | [2] |
Statistical medium optimization using Response Surface Methodology (RSM) has proven highly effective for enhancing this compound production. After initial screening of fourteen variables using a two-level Plackett-Burman design, glucose, soybean meal, asparagine, and n-dodecane were identified as significantly influencing this compound production [6] [9]. The optimized medium composition determined through RSM is detailed in Table 2.
Table 2: Optimized Medium Composition for this compound Production Using Response Surface Methodology
| Component | Concentration | Component | Concentration |
|---|---|---|---|
| Glucose | 9.46 g/L | Peptone | 25 g/L |
| Soluble starch | 25 g/L | Casein | 5 g/L |
| Dextrin | 12.5 g/L | Asparagine | 2.68 g/L |
| Yeast extract | 12.5 g/L | K₂SO₄ | 6 g/L |
| Soybean meal | 21.34 g/L | (NH₄)₂Fe(SO₄)₂ | 2 g/L |
| n-Dodecane | 7.47% (v/v) | MgSO₄ | 1 g/L |
| - | - | CaCO₃ | 5 g/L |
| - | - | MnCl₂ | 0.5 g/L |
This optimized medium formulation achieved a This compound concentration of 979.36 mg/L, representing a 2.2-fold increase compared to the basal medium [6] [9]. The critical role of n-dodecane as an oxygen vector deserves special emphasis, as it significantly enhances oxygen transfer efficiency in the fermentation broth, addressing a key limitation in viscous Streptomyces cultivations [6].
Oxygen transfer optimization is crucial for this compound biosynthesis, as Streptomyces species are highly aerobic and sensitive to oxygen limitation:
Vitreous hemoglobin (VHb) expression: Introduce the gene for VHb, an oxygen-binding protein that enhances oxygen utilization efficiency under low dissolved oxygen conditions. This strategy helps maintain optimal oxygen availability without requiring high agitation speeds that can damage the filamentous mycelial structure [2].
Fed-batch fermentation strategy: Implement a structured feeding strategy based on the optimized medium composition. The feeding protocol should carefully control glucose levels to avoid carbon catabolite repression while maintaining adequate carbon and energy supplies throughout the production phase [2].
Decanoic acid feeding: Develop a controlled feeding strategy for decanoic acid, the lipopeptide side chain precursor. Supplementation with decanoic acid has been shown to enhance this compound production and ratio in the total lipopeptide profile [4] [7].
The implementation of these integrated fermentation strategies has demonstrated remarkable success, with one study reporting this compound titers reaching 786 mg/L in a 15 L fermenter [2].
E. coli heterologous expression offers advantages including rapid growth, minimal secondary metabolite interference, simplified fermentation workflows, and unparalleled protein expression capabilities [3]. Implement the following protocol for de novo this compound biosynthesis in E. coli:
Gene cluster refactoring: Redesign the native 73.8-kb dpt cluster from S. roseosporus to a minimized 55.4-kb version optimized for E. coli expression. Remove Streptomyces-specific regulatory elements (dptR1, dptR2) and non-essential genes while incorporating E. coli-optimized ribosomal binding sites and start codons [3].
ExoCET cloning system: Utilize exonuclease combined with RecET recombination (ExoCET) technology for de novo cloning of the optimized dpt cluster. This approach enables precise assembly of large DNA constructs that are difficult to manipulate with traditional methods [3].
Post-translational modification capacity: Ensure proper phosphopantetheinylation of carrier domains by co-expressing E. coli holo-(acyl carrier protein) synthase (AcpS) or incorporating a surrogate phosphopantetheinyl transferase (Sfp) from Bacillus subtilis [3].
System stabilization: Reduce the copy number of the dptBC gene to stabilize the optimized expression system and balance metabolic burden [3].
This comprehensive approach has yielded 307.60 μg/L this compound in a 5 L bioreactor using E. coli as the production host [3]. While this titer remains lower than optimized Streptomyces systems, the rapid growth and scalability of E. coli offer distinct advantages for further development.
Streptomyces heterologous expression provides a more phylogenetically compatible environment for actinobacterial secondary metabolite production:
Streptomyces Artificial Chromosome (pSBAC) system: Clone the 65-kb this compound BGC precisely into the pSBAC vector for stable maintenance and expression in heterologous Streptomyces hosts [10].
Host selection: Utilize engineered Streptomyces hosts such as S. coelicolor M511 or M1154, which have reduced native secondary metabolite backgrounds, simplifying downstream purification [3] [10].
Expression optimization: Introduce the pSBAC containing the this compound BGC into the heterologous host via intergeneric conjugation and screen for antibiotic production under various fermentation conditions [10].
This approach has achieved production of 28.9 mg/L this compound and its derivatives in S. coelicolor M511 [10], demonstrating the feasibility of heterologous production in Streptomyces systems.
The biosynthesis of this compound is controlled by a complex regulatory network involving multiple layers of transcriptional control. Understanding these mechanisms is essential for effective strain engineering. The following diagram illustrates the key regulatory pathways influencing this compound biosynthesis:
Figure 1: Regulatory Network Controlling this compound Biosynthesis in S. roseosporus
The regulatory landscape revealed in this diagram demonstrates the complex interplay between pathway-specific regulators, global regulators, and precursor metabolic pathways. DhyR has been identified as a recently characterized positive regulator that influences both the expression of the this compound biosynthetic gene cluster and precursor flux [7] [8]. The PhoR-PhoP two-component system responds to phosphate limitation and activates this compound production through AtrA, while BldD functions as a master regulator of morphological development and antibiotic production [7].
Successful enhancement of this compound biosynthetic yield requires a systematic, multilevel approach that integrates complementary strategies:
Strain engineering foundation: Begin with host strain improvement through targeted genetic modifications, focusing on precursor pathway enhancement, regulatory network rewiring, and byproduct elimination.
Process optimization: Develop robust fermentation conditions using statistical optimization methods, with particular attention to medium composition and oxygen transfer efficiency.
Scale-up considerations: Implement laboratory-optimized conditions in pilot-scale fermenters, maintaining key parameters such as oxygen transfer rates and feeding strategies.
The most successful reported example of this integrated approach employed a five-level metabolic engineering strategy that combined precursor engineering, regulatory pathway reconstruction, byproduct engineering, multicopy biosynthetic gene cluster integration, and fermentation process engineering [2]. This comprehensive intervention achieved a remarkable 565% increase in this compound titer in shake flasks compared to the starting strain, ultimately reaching 786 mg/L in a 15 L fermenter [2].
Researchers should select optimization strategies based on their specific experimental constraints and objectives:
For rapid yield improvement: Implement medium optimization and fermentation parameter adjustment, which typically provide significant improvements without requiring genetic modification.
For long-term strain development: Employ metabolic and regulatory engineering to create stable high-yielding strains, focusing on precursor flux and transcriptional enhancement.
For heterologous production: Consider the E. coli system for rapid prototyping and the Streptomyces system for potentially higher titers of properly modified products.
The protocols and data summarized in this document provide a comprehensive toolkit for advancing this compound production capabilities. By systematically applying these strategies and building upon the reported successes, researchers can continue to enhance the production efficiency of this clinically vital antibiotic to meet growing therapeutic demands.
This compound is a clinically important lipopeptide antibiotic with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Produced by the actinobacterium Streptomyces roseosporus, this compound belongs to the A21978C factors family and consists of a 13-amino acid cyclic lipopeptide with a decanoyl fatty acid side chain. Due to its complex chemical structure with multiple non-proteinogenic amino acids and a distinct mechanism of action involving bacterial membrane disruption, this compound serves as an antibiotic of last resort for treating complicated skin infections and right-sided infective endocarditis. The low production yield in wild-type strains (typically 20-40 mg/L in shake-flask cultures) has prompted extensive metabolic engineering efforts to enhance titers for industrial-scale production.
The this compound biosynthetic gene cluster (dpt cluster) spans approximately 128 kilobases and encodes three non-ribosomal peptide synthetase (NRPS) subunits (DptA, DptBC, and DptD) that assemble the lipopeptide backbone through a thiotemplate mechanism. The cluster also contains genes for specialized enzymes involved in the biosynthesis of non-proteinogenic amino acids (dptI for L-3-methylglutamic acid and dptJ for L-kynurenine), transport proteins (dptM, dptN), regulatory elements (dptR1, dptR2), and lipidation machinery (dptE, dptF). Recent advances in synthetic biology and metabolic engineering have enabled significant improvements in this compound production through systematic optimization of precursor supply, transcriptional regulation, and cluster expression.
Recent metabolic engineering efforts have focused on multiple strategic approaches to enhance this compound production in S. roseosporus. These include precursor pathway engineering, regulatory network manipulation, ribosome engineering, cluster refactoring, and byproduct pathway elimination. The most successful approaches have combined multiple strategies to achieve synergistic effects on titer improvement.
Table 1: Comparison of Metabolic Engineering Strategies for this compound Production
| Engineering Strategy | Specific Modification | This compound Titer (μg/mL) | Fold Improvement vs WT | Citation |
|---|---|---|---|---|
| Precursor Engineering | Enhanced aspartate supply via acsA4, pta, pyrB, pyrC inhibition | 167.4 | 1.74× | [1] |
| Precursor Engineering | Overexpression of aspC, gdhA, ppc, ecaA | 168.0 | 1.76× | [1] |
| Chassis Optimization | Deletion of 21.1 kb red pigment BGC + dptEp promoter replacement | 185.8 | 1.93× | [1] |
| Combined Approach | Aspartate engineering in chassis strain | 302.0 | 2.14× | [1] |
| Cluster Duplication | Engineered DAP BGC duplication in chassis strain | 274.6 | 2.29× | [1] |
| Comprehensive Engineering | All combined strategies | 350.7 | 2.62× | [1] |
| Ribosome Engineering | rplC G152V mutation (pleuromutilin resistance) | ~30% increase | 1.30× | [2] |
| Transcriptional Regulation | dhyR overexpression | 23% increase | 1.23× | [3] |
| Top-Down Synthetic Biology | Operon restructuring + promoter engineering | ~2300% improvement in total lipopeptides | 23.00× | [4] |
The genetic manipulation of S. roseosporus employs specialized tools adapted for actinobacterial systems. CRISPR-Cas9 and CRISPRi technologies have been successfully implemented for precise gene editing and knockdown experiments. The standard vectors for conjugal transfer from E. coli to Streptomyces spp., such as those based on the pSET152 and pKC1139 backbones, are commonly used. For heterologous expression and cluster refactoring, shuttle BAC vectors compatible with yeast and Streptomyces have been developed, leveraging the powerful homologous recombination system of Saccharomyces cerevisiae for large DNA fragment manipulation. The kasOp* promoter has emerged as a particularly effective strong promoter for driving gene expression in Streptomyces species.
Sporulation and Inoculum Preparation:
Secondary Seed Culture:
Fermentation Process:
Harvesting:
The following diagram illustrates the comprehensive metabolic engineering strategy for this compound overproduction in S. roseosporus:
The complex regulatory network controlling this compound biosynthesis involves multiple transcriptional regulators that respond to physiological and environmental cues:
Table 2: Media Composition for this compound Production
| Medium Type | Key Components | Purpose | Incubation Conditions |
|---|---|---|---|
| AS-1 Solid | Agar, trace elements | Sporulation and mutant selection | 28°C, 7-10 days |
| TSB Liquid | Tryptic soy broth | Seed culture preparation | 28°C, 48 h, 250 rpm |
| F10A Production | Soluble starch, distillers soluble, CaCO₃ | This compound production | 28°C, 10 days, 220 rpm |
| Decanoic Acid Feed | Sodium decanoate in methyl oleate | Precursor for lipopeptide tail | 0.02% every 12 h after 48 h |
The metabolic engineering strategies outlined in these Application Notes provide a comprehensive toolkit for significantly enhancing this compound production in S. roseosporus. The combination of precursor pathway engineering, transcriptional optimization, and cluster refactoring has demonstrated remarkable success, with some approaches achieving over 23-fold improvements in lipopeptide titers. The implementation of CRISPR-based technologies has accelerated the engineering process, allowing for precise genome editing and multiplexed modifications.
Future directions in this compound metabolic engineering will likely focus on systems-level approaches that integrate multi-omics data to identify additional bottlenecks in biosynthesis. The application of machine learning algorithms to predict optimal genetic modifications and the development of dynamic regulation systems that automatically adjust metabolic flux in response to physiological cues represent promising avenues for further titer improvement. Additionally, the exploration of non-traditional precursors and the engineering of hybrid lipopeptide analogs with improved pharmacological properties may expand the clinical utility of this compound-based therapeutics.
These protocols and strategies not only provide a roadmap for this compound production enhancement but also serve as a template for the metabolic engineering of other complex natural products in actinobacterial hosts.
Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia represents a serious infection with substantial mortality rates and healthcare costs. Daptomycin (DAP), a cyclic lipopeptide antibiotic, has emerged as a cornerstone therapy for severe MRSA infections due to its rapid, concentration-dependent bactericidal activity and favorable safety profile. Its unique mechanism of action involves calcium-dependent insertion into the bacterial cell membrane, causing rapid depolarization and cell death without bacterial lysis [1] [2]. These application notes provide a contemporary, evidence-based protocol for researchers and clinicians utilizing this compound for MRSA bacteremia management, incorporating recent clinical evidence up to 2025.
The epidemiology of MRSA has evolved over recent decades. Global surveillance data indicates that MRSA rates peaked around 2005-2008 (44.2% of S. aureus isolates) and have since declined to approximately 39.0% in 2013-2016 [3]. Despite this trend, MRSA bacteremia continues to pose significant clinical challenges:
This compound exerts its bactericidal activity through a multi-step process:
The following diagram illustrates this mechanism and the corresponding resistance pathways:
Despite this compound's efficacy, resistance emergence during therapy is a concerning phenomenon. Key resistance mechanisms involve genetic mutations affecting membrane physiology:
Current surveillance indicates resistance remains uncommon (<2% of isolates), but proactive genomic monitoring for these mutations is recommended [1].
The following table summarizes this compound dosing based on patient population and renal function:
Table 1: this compound Dosing Protocol for MRSA Bacteremia
| Patient Population | Standard Dose | Dosing Interval | Renal Adjustment (CrCl <30 mL/min) | Administration |
|---|---|---|---|---|
| Adults | 6 mg/kg [1] | Every 24 hours | Every 48 hours [4] | IV over 30 min [4] |
| Pediatrics (1-6 years) | 9-12 mg/kg [4] | Every 24 hours | Not established | IV over 60 min [4] |
| Pediatrics (7-17 years) | 7-9 mg/kg [4] | Every 24 hours | Not established | IV over 30 min [4] |
| Critically Ill Adults | 8-10 mg/kg [1] | Every 24 hours | Consider extended intervals with TDM [5] | IV over 30 min |
Recent evidence supports escalated dosing strategies in specific clinical scenarios:
This compound exhibits predictable pharmacokinetics in healthy volunteers but demonstrates significant variability in critically ill patients:
Table 2: this compound Pharmacokinetic Parameters
| Parameter | Healthy Volunteers [6] | Critically Ill Patients [5] | Comments |
|---|---|---|---|
| Half-life | 8-9 hours | Highly variable | Prolonged in renal impairment (up to 28 hours) [4] |
| Volume of Distribution | ~0.1 L/kg [6] | Increased | Lower in pediatric patients [4] |
| Clearance | 8.3-9 mL/min/kg [4] | Influenced by CrCl and other factors [5] | Primarily renal (78% excreted unchanged) [4] |
| Protein Binding | 90%-93% [4] | 84%-88% in severe renal impairment [4] | Independent of concentration [6] |
| AUC/MIC | Primary efficacy predictor [4] | Best efficacy correlate | Target not precisely defined |
Population pharmacokinetic analyses indicate that this compound clearance correlates with creatinine clearance, while distribution volume shows sex-based differences, with females demonstrating lower volumes [5]. The following workflow outlines the model-informed precision dosing approach:
This compound is generally well-tolerated but requires vigilant monitoring for several key adverse effects:
Table 3: this compound Safety Monitoring Protocol
| Adverse Effect | Monitoring Parameter | Frequency | Management |
|---|---|---|---|
| Skeletal Muscle Effects | CPK levels | Weekly (more frequently with risk factors) [4] | Discontinue if CPK >5× ULN with symptoms or >10× ULN asymptomatic [4] |
| Eosinophilic Pneumonia | Clinical symptoms, chest imaging | As clinically indicated | Discontinue this compound; corticosteroids often required [4] |
| Peripheral Neuropathy | Neurologic symptoms | As clinically indicated | Discontinuation recommended [4] |
| Clostridioides difficile | Diarrhea, abdominal pain | As clinically indicated | Appropriate CDAD management [4] |
| Anaphylactic Reactions | Clinical signs | During infusion | Immediate discontinuation; emergency care [4] |
Purpose: Determine this compound susceptibility for MRSA isolates [3].
Materials:
Procedure:
Interpretation: MIC ≤1 μg/mL indicates susceptibility according to CLSI guidelines [3].
Purpose: Evaluate synergistic activity between this compound and companion agents (β-lactams, fosfomycin) [1].
Materials:
Procedure:
Interpretation: FIC index ≤0.5 indicates synergy [1].
While this compound remains a critical therapeutic option for MRSA bacteremia, several areas require further investigation:
This compound represents a pivotal therapeutic option in the management of MRSA bacteremia, particularly in an era of increasing antimicrobial resistance. The successful application of this compound therapy requires:
The protocol outlined herein provides a contemporary framework for optimizing this compound use in MRSA bacteremia, balancing efficacy with toxicity mitigation through evidence-based approaches.
This compound represents a first-in-class cyclic lipopeptide antibiotic that has emerged as a critical therapeutic option for managing serious Gram-positive bacterial infections, including complicated skin and soft tissue infections (cSSTIs). Approved by the U.S. Food and Drug Administration (FDA) in 2003, this compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE). The calcium-dependent mechanism of this compound distinguishes it from other antibiotic classes, as it rapidly disrupts bacterial membrane potential without causing cell lysis, thereby minimizing inflammatory responses associated with bacterial degradation.
The treatment of skin and soft tissue infections has become increasingly challenging due to the global prevalence of MRSA, both in healthcare and community settings. According to the Infectious Diseases Society of America (IDSA) guidelines, this compound serves as an effective alternative to vancomycin, particularly in cases where vancomycin therapy fails or when isolates demonstrate elevated minimum inhibitory concentrations (MICs). The concentration-dependent killing and prolonged post-antibiotic effect of this compound contribute to its efficacy in SSTI treatment, allowing for once-daily dosing that supports patient compliance and reduces healthcare costs. For researchers and drug development professionals, understanding the pharmacokinetic/pharmacodynamic properties and resistance mechanisms of this compound is essential for optimizing therapeutic regimens and developing next-generation antibiotics.
The Infectious Diseases Society of America (IDSA) published updated guidelines for the management of skin and soft tissue infections in 2014, which include specific recommendations for this compound use in various clinical scenarios. According to these guidelines, this compound is recommended as a therapeutic option for purulent SSTIs when MRSA is suspected or confirmed, particularly in cases with systemic inflammatory response syndrome (SIRS) or treatment failure with initial antibiotics [1]. The guidelines employ a classification system that categorizes SSTIs based on their clinical presentation and severity, which directly influences treatment decisions.
For purulent SSTIs (cutaneous abscesses, furuncles, carbuncles), the IDSA recommends incision and drainage as primary treatment. The decision to administer antibiotics, including this compound, should be based on the presence of systemic signs of infection or specific patient risk factors. The guidelines recommend an MRSA-active antibiotic like this compound for patients with purulent infections who present with SIRS criteria (temperature >38°C or <36°C, tachypnea >24 breaths/minute, tachycardia >90 beats/minute, or white blood cell count >12,000 or <400 cells/μL) or hypotension [1]. Additionally, this compound is recommended for patients who have failed initial antibiotic treatment, have markedly impaired host defenses, or have MRSA risk factors such as nasal colonization, previous MRSA infection, recent hospitalization, or recent antibiotic use [1].
Table 1: IDSA Classification and Treatment Guidelines for SSTIs
| Infection Type | Severity Level | Clinical Features | Recommended Antibiotics | This compound Role |
|---|---|---|---|---|
| Purulent SSTIs (abscesses, furuncles, carbuncles) | Mild | Single lesion without systemic signs | Incision and drainage alone; no antibiotics needed | Not recommended |
| Moderate | Multiple lesions, extensive disease, or SIRS criteria | Incision and drainage + MRSA-active antibiotics | Recommended option | |
| Severe | SIRS + hypotension | Incision and drainage + MRSA-active antibiotics | Primary recommended option | |
| Non-purulent SSTIs (cellulitis, erysipelas) | Mild | No systemic signs | Streptococcal coverage only | Not first-line |
| Moderate | Systemic signs of infection | Streptococcal coverage ± MSSA coverage | Consider if MRSA suspected | |
| Severe | SIRS criteria, immunocompromised, or failed initial treatment | MRSA-active antibiotics + broad-spectrum coverage | Recommended option | |
| Surgical Site Infections | Mild | Limited erythema/induration | Incision and drainage alone | Not recommended |
| Severe | Erythema/induration >5cm, systemic signs | MRSA-active antibiotics | Recommended option |
For non-purulent SSTIs (cellulitis, erysipelas), the IDSA guidelines recommend streptococcal coverage for typical cases without systemic signs. However, in cases associated with penetrating trauma, evidence of MRSA infection elsewhere, nasal colonization with MRSA, injection drug use, or SIRS, vancomycin or another antimicrobial effective against both MRSA and streptococci is recommended, including this compound as a suitable option [1]. The guidelines specifically note that for severe non-purulent SSTI in severely compromised patients, broad-spectrum antimicrobial coverage may be considered, with vancomycin plus either piperacillin-tazobactam or imipenem/meropenem recommended as a reasonable empiric regimen [1].
The recommended duration of antimicrobial therapy for SSTIs is typically 5 days, though treatment should be extended if the infection has not improved within this time period [1]. For cSSTIs, this compound is FDA-approved at a dose of 4 mg/kg once daily for 7-14 days, providing a standardized regimen that aligns with IDSA recommendations for treatment duration [2].
This compound exerts its bactericidal activity through a unique calcium-dependent mechanism that distinguishes it from other antibiotic classes. The molecule binds to calcium ions in the surrounding environment, undergoing a conformational change that exposes its lipophilic side chain. This activated form then inserts into bacterial membranes, preferentially targeting phosphatidylglycerol-rich regions of the Gram-positive cell membrane. Unlike many cell wall-active agents, this compound does not inhibit peptidoglycan synthesis but instead forms transmembrane oligomeric complexes that cause rapid depolarization of membrane potential.
This depolarization leads to the disruption of critical cellular processes, including inhibition of protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death. Recent research by Pogliano et al. has further elucidated that this compound causes the mislocalization of cell division proteins, disrupting septum formation and preventing proper cell division [3]. Importantly, this compound causes bacterial death without cell lysis, potentially minimizing the release of pro-inflammatory mediators from lysed bacterial cells and resulting in a more favorable safety profile [4]. This mechanism remains effective against both growing and stationary-phase bacteria, making it particularly useful for infections with high bacterial burdens.
Diagram 1: this compound mechanism of action showing calcium-dependent binding to bacterial membranes leading to depolarization and cell death
This compound displays concentration-dependent bactericidal activity, with the area under the curve to minimum inhibitory concentration ratio (AUC/MIC) identified as the primary pharmacokinetic/pharmacodynamic parameter predicting efficacy [3]. The antibiotic exhibits linear pharmacokinetics across a dose range of 4-12 mg/kg, achieving maximum serum concentrations of 57.8 mg/L to 164.8 mg/L at these respective doses [3]. This compound demonstrates high protein binding (90-93%) and has a limited volume of distribution, which contributes to its predominantly serum-based activity.
A key pharmacological advantage of this compound in SSTI treatment is its prolonged post-antibiotic effect (PAE), which ranges from 2 to 6 hours against Gram-positive pathogens. This extended PAE supports once-daily dosing regimens, promoting adherence and reducing administration costs. This compound undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys, with an elimination half-life of approximately 8 hours in patients with normal renal function [3]. In patients with severe renal impairment (creatinine clearance <30 mL/min), the dosing interval should be extended to 48 hours to prevent accumulation [2].
For complicated skin and skin structure infections (cSSSIs), the FDA-approved this compound dose is 4 mg/kg administered once every 24 hours [2]. This regimen typically continues for 7 to 14 days, depending on the severity of infection and clinical response. The solution is administered by intravenous infusion over a 30-minute period, with dosage adjustment required in patients with renal impairment. For patients with severe renal insufficiency (creatinine clearance <30 mL/min), including those on hemodialysis or peritoneal dialysis, the dosing interval should be extended to 48 hours [2]. This adjustment maintains therapeutic efficacy while preventing drug accumulation and potential toxicity.
The standard this compound dose of 4 mg/kg for cSSTIs demonstrates excellent efficacy against the most common Gram-positive pathogens, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and vancomycin-susceptible Enterococcus faecalis. Clinical trials have established that this dosing regimen provides rapid bactericidal activity with clinical success rates comparable to other standard therapies, including vancomycin and semi-synthetic penicillins. The once-daily administration schedule facilitates outpatient parenteral antimicrobial therapy (OPAT), enabling earlier hospital discharge and reduced healthcare costs.
Emerging evidence supports the use of high-dose this compound (8-12 mg/kg/day) for serious Gram-positive infections, including complex SSTIs with bacteremia, extensive tissue involvement, or in cases of vancomycin treatment failure [3]. Although not specifically FDA-approved for SSTIs at these higher doses, clinical studies and expert opinion support this approach for severely ill patients or those with difficult-to-treat pathogens. The IDSA MRSA guidelines recommend this compound doses of 8-10 mg/kg daily for serious MRSA infections when vancomycin cannot be used [3].
Table 2: this compound Dosing Protocols for Skin and Soft Tissue Infections
| Infection Severity | Patient Population | Recommended Dose | Frequency | Duration | Special Considerations |
|---|---|---|---|---|---|
| cSSTI (Standard) | Normal renal function | 4 mg/kg | Every 24 hours | 7-14 days | FDA-approved regimen |
| cSSTI with bacteremia | Normal renal function | 6-8 mg/kg | Every 24 hours | 4-6 weeks | Higher dose for deeper infection |
| Complex SSTI with MRSA | Vancomycin failure | 8-10 mg/kg | Every 24 hours | Individualized | IDSA guideline recommendation [3] |
| cSSTI | Severe renal impairment (CrCl <30 mL/min) | 4-6 mg/kg | Every 48 hours | 7-14 days | Extended interval required |
| cSSTI | Hemodialysis patients | 4-6 mg/kg | Every 48 hours | 7-14 days | Administer after dialysis session |
The rationale for high-dose this compound includes enhanced bactericidal activity, prevention of resistance emergence, and improved penetration into difficult infection sites. Research demonstrates that higher doses achieve greater bacterial killing in high-inoculum infections and provide increased protection against the development of resistance [3]. Additionally, high-dose this compound has demonstrated excellent safety in clinical studies, with creatine phosphokinase (CPK) elevation rates similar to standard-dose therapy when appropriate monitoring is implemented [4].
Resistance to this compound remains uncommon, with surveillance studies reporting rates below 2% among clinical S. aureus isolates [4]. However, understanding the genetic determinants of reduced susceptibility is crucial for developing effective treatment strategies and surveillance protocols. The primary mechanisms of this compound resistance involve mutations in bacterial membrane-related genes that alter cell envelope charge, fluidity, and thickness, reducing the antibiotic's ability to insert into and disrupt the cytoplasmic membrane.
The most well-characterized resistance mechanism involves mutations in mprF, a gene encoding multiple peptide resistance factor with lysyl-phosphatidylglycerol synthetase and flippase activities [4]. Mutations in mprF lead to increased synthesis and translocation of positively charged lysyl-phosphatidylglycerol to the outer membrane leaflet, resulting in electrostatic repulsion of the calcium-complexed this compound molecule. Additional resistance-associated mutations occur in the liaFSR operon, a three-component regulatory system that controls the bacterial cell envelope stress response, and the walRK (yycFG) two-component system, which regulates cell wall metabolism and membrane homeostasis [4]. These genetic alterations collectively modify the membrane physicochemical properties to prevent this compound binding.
Diagram 2: Molecular mechanisms of this compound resistance showing key genetic mutations and their functional consequences
Detection of this compound resistance requires standardized susceptibility testing methods, with broth microdilution using cation-adjusted Mueller-Hinton broth supplemented with calcium (50 mg/L) representing the reference standard. The Clinical and Laboratory Standards Institute (CLSI) establishes interpretative criteria for this compound, with minimum inhibitory concentration (MIC) breakpoints of ≤1 mg/L designated as susceptible for S. aureus. Automated susceptibility testing systems and disk diffusion methods may also be employed, though unusual results should be confirmed using reference methods.
Surveillance programs have documented that prior vancomycin exposure represents a significant risk factor for the development of this compound nonsusceptibility, with vancomycin-intermediate strains (VISA) and heteroresistant VISA (hVISA) demonstrating increased potential for reduced this compound susceptibility [3]. This cross-resistance phenomenon underscores the importance of antimicrobial stewardship and appropriate initial therapy. For the molecular detection of resistance mechanisms, PCR-based assays targeting mutations in mprF, liaFSR, and walRK genes provide rapid identification, while whole-genome sequencing offers comprehensive analysis of resistance determinants.
Table 3: this compound Resistance Mechanisms and Detection Methods
| Resistance Mechanism | Genetic Basis | Functional Consequence | Detection Methods | Clinical Significance |
|---|---|---|---|---|
| Membrane Charge Alteration | mprF mutations | Increased lysyl-phosphatidylglycerol synthesis and translocation; positive membrane surface charge | Broth microdilution, genetic sequencing | Most common mechanism; associated with treatment failure |
| Cell Envelope Stress Response | liaFSR operon mutations | Altered regulation of membrane stress response; modified membrane fluidity | Broth microdilution, genetic sequencing | Often coexists with mprF mutations |
| Cell Wall Metabolism Dysregulation | walRK (yycFG) mutations | Disrupted cell wall homeostasis; altered membrane thickness | Broth microdilution, genetic sequencing | Less common; associated with prolonged exposure |
| Unknown Mechanisms | Not yet characterized | Reduced this compound binding without known genetic changes | Broth microdilution only | Rare; requires further investigation |
Broth microdilution represents the reference method for determining this compound minimum inhibitory concentrations (MICs) according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This protocol requires specific attention to calcium concentration in the testing medium, as this compound activity is calcium-dependent. To perform this assay, prepare cation-adjusted Mueller-Hinton broth (CA-MHB) supplemented with calcium to a final concentration of 50 mg/L. Prepare serial two-fold dilutions of this compound in the supplemented CA-MHB across a concentration range of 0.06-64 μg/mL in 96-well microtiter plates. Inoculate each well with a standardized bacterial suspension adjusted to approximately 5 × 10^5 CFU/mL in a total volume of 100 μL. Include growth control wells without antibiotic and sterility controls without inoculation. Incubate plates at 35°C for 16-20 hours, then determine the MIC as the lowest concentration that completely inhibits visible growth.
For time-kill assays to assess bactericidal activity, prepare test tubes containing this compound concentrations at 0.5×, 1×, 2×, and 4× the MIC in supplemented CA-MHB. Inoculate each tube with approximately 5 × 10^5 CFU/mL of the test organism. Remove samples at 0, 4, 8, and 24 hours, perform serial dilutions in normal saline, and plate appropriate volumes onto Mueller-Hinton agar for colony counting after overnight incubation. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL compared to the initial inoculum, while bacteriostatic activity is defined as maintenance of the inoculum with <3-log10 reduction.
In vitro PK/PD models simulate human pharmacokinetics to evaluate antibiotic efficacy under conditions mimicking human dosing. To establish a one-compartment model for this compound, use a central reservoir containing supplemented Mueller-Hinton broth maintained at 37°C with constant magnetic stirring. Connect the reservoir to a peristaltic pump programmed to simulate the human half-life of this compound (approximately 8 hours) by adding fresh media and removing spent media at calculated rates. Inoculate the system with the test organism at approximately 10^6 CFU/mL, then administer this compound as a single bolus to achieve peak concentrations equivalent to human doses of 4, 6, 8, 10, or 12 mg/kg. Sample the model at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 32, 48 hours) for bacterial quantification and drug concentration determination.
The hollow-fiber infection model provides a more sophisticated system for evaluating antibiotic efficacy against both planktonic and biofilm-associated bacteria. This system consists of a central reservoir connected to hollow-fiber cartridges whose semi-permeable membranes allow passage of nutrients and antibiotics while retaining bacteria. Inoculate the cartridge extracapillary space with the test organism, then administer this compound regimens simulating human pharmacokinetics. Sample at multiple time points to determine bacterial counts and antibiotic concentrations, enabling comprehensive analysis of PK/PD indices (AUC/MIC, Cmax/MIC) correlated with antibacterial effect.
Protocols for evaluating the potential for resistance development during this compound exposure involve serial passage experiments and population analysis profiles. For serial passage, expose approximately 10^9 CFU of the test strain to subinhibitory this compound concentrations (0.25-0.5× MIC) in supplemented Mueller-Hinton broth daily for 20-30 days. After each 24-hour incubation period, transfer an aliquot to fresh medium containing the same or increasing this compound concentrations. Determine MIC daily to monitor for reduced susceptibility. Isolate colonies from passages showing MIC increases for genetic analysis through whole-genome sequencing to identify resistance-conferring mutations.
Population analysis profiling (PAP) detects heteroresistant subpopulations with reduced this compound susceptibility. Prepare serial ten-fold dilutions of an overnight bacterial culture and plate 100-μL aliquots onto brain-heart infusion agar containing this compound at concentrations ranging from 0.125 to 16× the baseline MIC. After 48 hours of incubation at 35°C, enumerate colonies on each concentration to determine the frequency of resistant subpopulations. Strains exhibiting growth at this compound concentrations ≥4× the MIC at frequencies ≥10^-6 are considered to have reduced susceptibility potential.
The most significant adverse effect associated with this compound therapy is skeletal muscle toxicity, manifested as myalgia, muscle weakness, or elevated creatine phosphokinase (CPK) levels. In phase III clinical trials, the percentage of patients treated with this compound who experienced muscle pain or weakness associated with CPK elevations >4 times the upper limit of normal (ULN) was 0.2% [2]. This myopathy is generally fully reversible upon discontinuation of this compound, with CPK levels typically returning to baseline within 7-10 days after treatment cessation.
To mitigate this risk, the recommended safety monitoring protocol includes baseline CPK measurement before initiating therapy, followed by weekly CPK monitoring throughout the treatment course [2]. For patients receiving concurrent HMG-CoA reductase inhibitors (statins), which may potentiate muscle toxicity, temporary suspension of statin therapy during this compound treatment is recommended. This compound should be discontinued in patients with unexplained myopathy symptoms and CPK elevation exceeding 1000 U/L (approximately 5× ULN), or in asymptomatic patients with CPK levels >10× ULN [2]. In clinical practice, the incidence of clinically significant myopathy remains low, particularly with appropriate monitoring and dose adjustment in renally impaired patients.
Beyond musculoskeletal effects, this compound demonstrates a favorable safety profile compared to other antibiotics used for serious Gram-positive infections. Common adverse events include gastrointestinal disturbances (nausea, diarrhea) and local infusion site reactions, which typically occur at frequencies similar to comparator agents. Importantly, this compound does not demonstrate the nephrotoxicity potential associated with vancomycin, making it a valuable alternative in patients with pre-existing renal impairment or those requiring concomitant nephrotoxic medications.
A notable contraindication for this compound is the treatment of pneumonia, as phase III trials of community-acquired pneumonia treated with this compound resulted in a higher incidence of death and serious cardiorespiratory adverse events compared to comparator agents [2]. This limitation is attributed to this compound's inactivation by pulmonary surfactant and its inability to achieve therapeutic concentrations in lung tissue. Therefore, this compound should be reserved for approved indications including cSSTIs and bacteremia, and alternative agents should be selected for respiratory tract infections.
This compound remains a critical therapeutic option for complicated skin and soft tissue infections caused by Gram-positive pathogens, particularly in the era of increasing antimicrobial resistance. The unique mechanism of action, concentration-dependent killing, and favorable safety profile position this compound as a valuable agent in both initial and salvage therapy for cSSTIs. Current research continues to optimize dosing strategies, with accumulating evidence supporting high-dose regimens (8-10 mg/kg) for serious infections, previously failed therapies, or infections with elevated vancomycin MICs.
Future directions in this compound research include exploring synergistic combinations with other antimicrobial classes to enhance efficacy and prevent resistance emergence. Recent studies demonstrate promising results with this compound combined with β-lactams (particularly ceftaroline and ceftobiprole) or fosfomycin for persistent and refractory MRSA infections [4]. These combinations result in reduced microbiological failure compared to monotherapy and may represent the next evolution in managing complex SSTIs. Additionally, advances in therapeutic drug monitoring and model-informed precision dosing hold potential for further optimizing individual patient outcomes while minimizing toxicity.
As antimicrobial resistance continues to pose significant challenges, the role of this compound in the antimicrobial armamentarium will likely expand, particularly with ongoing research into its applications in special populations and complex infection scenarios. The development of next-generation lipopeptides building on the this compound scaffold promises to further enhance our ability to combat multidrug-resistant Gram-positive infections, ensuring this antibiotic class remains relevant in evolving clinical practice.
| Aspect | Recommendation | Key Supporting Details |
|---|---|---|
| CK Monitoring | Weekly CK levels [1] [2] [3] | More frequent (e.g., twice weekly) may be prudent for high-risk patients (renal impairment, statin co-administration, higher doses) [1] [4]. |
| Action Thresholds | Symptomatic patients: Discontinue daptomycin if CK >1000 U/L (~5x ULN) or symptoms with CK >5x ULN [1] [2] [3]. Asymptomatic patients: Discontinue if CK >10x ULN (≥2000 U/L) [1] [2] [3]. | Symptoms include unexplained muscle pain, weakness, or tenderness [1]. | | Statin Co-administration | Temporarily discontinue statins during this compound therapy [1] [2]. | Combined use significantly increases risk of myopathy and rhabdomyolysis [5]. If concomitant use unavoidable, strict weekly CK monitoring is essential [1]. |
Understanding factors that increase the risk of myopathy is crucial for tailoring monitoring protocols.
Here are some common questions and evidence-based protocols for managing this compound in a clinical or research setting.
Q1: What is the specific clinical protocol for CK monitoring and intervention? The workflow below outlines the standard procedure for monitoring and responding to CK levels during this compound therapy.
Q2: What is the evidence for discontinuing statins during this compound therapy? A large 2023 pharmacovigilance study provides strong real-world evidence [5]. The combination of this compound with specific statins dramatically increased the reporting frequency of myopathy and rhabdomyolysis compared to the general reporting population [5]. The data suggests that the risk is particularly elevated with rosuvastatin, simvastatin, and atorvastatin [5].
Q3: Are there specific methodologies for monitoring CK in outpatient or research settings? A 2025 single-center retrospective study provides a detailed monitoring protocol [4]:
Effective management of this compound-induced myopathy hinges on a vigilant and proactive approach:
The diagnosis of DIEP is based on a combination of clinical, laboratory, and radiological findings, and requires the exclusion of infectious causes [1] [2]. The table below summarizes the key diagnostic features.
| Diagnostic Parameter | Typical Findings in DIEP |
|---|---|
| Symptom Onset | Subacute; often 2-4 weeks after daptomycin initiation [3] [4]. |
| Common Symptoms | Acute-onset fever, shortness of breath (dyspnea), dry cough [4] [2]. |
| Key Lab Findings | • Peripheral eosinophilia (may be delayed in acute cases) [1] [2]. • Marked eosinophilia on Bronchoalveolar Lavage (BAL); >25% is diagnostic [1] [4] [2]. • Elevated C-reactive protein (CRP) [4]. | | Radiological Features (CT Scan) | Bilateral patchy infiltrates or ground-glass opacities; often worse in upper lobes [4]. | | Exclusion of Differential Diagnoses | Must rule out infectious pneumonia, heart failure, and other causes of acute respiratory failure [1] [4]. |
Understanding patient-specific risk factors is crucial for both clinical practice and pharmacovigilance. Data from post-marketing analyses reveal certain trends.
| Risk Factor | Associated Risk |
|---|---|
| Advanced Age | Significantly increased reports in patients aged 65-80 years and >80 years [5]. |
| Treatment Duration | Associated with prolonged this compound therapy (e.g., >2 weeks) [4]. |
| Other Potential Factors | Male gender, higher this compound dose, and hemodialysis have been suggested as risk factors in literature reviews [4]. |
The management of DIEP follows a clear, two-step process that is critical for patient recovery. The following workflow outlines the standard of care.
For researchers designing studies or monitoring safety, the following experimental protocols and considerations are essential.
This invasive procedure is the gold standard for confirming DIEP [1] [4] [2].
Re-exposure to this compound after a diagnosis of DIEP is strongly discouraged in a clinical setting.
Q1: What is the proposed mechanism behind DIEP? The exact mechanism is not fully elucidated. One leading hypothesis is that this compound irreversibly binds to pulmonary surfactant, leading to macrophage activation. This, in turn, triggers a local inflammatory cascade and the recruitment/activation of eosinophils in the lung tissue [4].
Q2: Are there any specific monitoring requirements for patients on long-term this compound therapy? Yes. Beyond monitoring for DIEP, the FDA label recommends:
Q3: What is the prognosis for a patient diagnosed with DIEP? The prognosis is excellent with prompt diagnosis and correct management. Patients typically show a dramatic and rapid improvement in symptoms within 24-48 hours after initiating corticosteroids [1] [4]. Radiographic findings also resolve completely in most cases [2].
The table below summarizes critical parameters and quantitative findings for optimizing dissolved oxygen in daptomycin production.
| Parameter | Optimal Condition / Finding | Experimental Outcome | Citation |
|---|---|---|---|
| Oxygen Vector | 7.47% (v/v) n-dodecane [1] | Increased this compound concentration to 979.36 mg/L (2.2-fold higher than basal medium) [1] | |
| Bioreactor & Aeration | Airlift Bioreactor with aeration at 1 vvm [2] | Improved oxygen mass transfer and broth rheology [2] |
| Cell Morphology | Pelletized cells or immobilization on porous supports [2] | Pelletized cells: 1,430 mg/L over 2 batches Immobilized cells (refractory brick): 4,895 mg/L over 6-8 batches [2] | | | Critical Regulatory Insight | Repressor protein (e.g., ForJ, DptR) senses oxygen via a redox-sensitive cysteine residue [3] | Explains why biosynthesis is often repressed in aerated liquid culture; genetic modification can overcome this [3] | |
Here are answers to common questions about overcoming dissolved oxygen challenges.
FAQ 1: this compound yields are low in my stirred-tank fermenter despite high aeration. What can I do?
FAQ 2: Why is this compound production high in solid culture but negligible in my liquid culture?
FAQ 3: What is the most effective method to scale up this compound production with high oxygen demand?
This protocol is adapted from a study that used Response Surface Methodology to optimize medium components [1].
This experimental workflow can be visualized in the following diagram:
This protocol is adapted from a study demonstrating high-yield this compound production with immobilized cells [2].
The following diagram illustrates the core workflow for this protocol:
To help you select the right strategy, here is a summary of the advantages of each major approach:
| Strategy | Key Advantage | Best For |
|---|---|---|
| Oxygen Vector (n-dodecane) [1] | Simple addition to existing medium; significant yield boost. | Researchers looking for a quick and easy improvement in stirred-tank reactors. |
| Cell Immobilization [2] | Superior oxygen transfer; enables repeated batch production over 6-8 cycles, maximizing output. | Labs focused on maximizing volumetric yield and efficiency at the bench scale. |
| Genetic Manipulation [3] | Fundamental solution to oxygen repression; enables high production in standard liquid culture. | Groups with expertise in genetic engineering seeking to develop superior production strains. |
What is the clinical significance of CK elevation during daptomycin therapy? CK elevation is a recognized and dose-dependent adverse effect of this compound. It signifies muscle damage and, while often asymptomatic, can progress to myopathy or, in rare cases, rhabdomyolysis. Management is crucial as it allows for the continuation of a vital antibiotic while ensuring patient safety [1] [2].
When should CK levels be monitored? The manufacturer recommends weekly CK monitoring [1]. However, evidence suggests the need for more frequent monitoring in high-risk patients, as elevations often occur around 18 days (± 9 days) into therapy, with severe elevations appearing even earlier (around 11 days) [3].
What are the established risk factors for this compound-associated CK elevation? Several patient-specific and treatment-related factors increase risk. The table below summarizes key risk factors identified in clinical studies [3] [4] [5].
| Risk Factor | Details & Notes |
|---|---|
| Concomitant Medications [5] | Statin use significantly increases risk. Concomitant use of statins and antihistamines presents an even higher risk. |
| High Trough Concentration (Cmin) [5] | Trough levels ≥ 20 µg/mL are strongly associated with increased risk. Risk is categorized as high when Cmin is ≥ 30 µg/mL. |
| Patient Factors [3] [4] | Obesity (BMI >30 kg/m²), chronic kidney disease, and African American ethnicity. |
| This compound Dose [4] | Doses > 6 mg/kg daily are associated with a higher incidence of CK elevation. |
What is the recommended management strategy for asymptomatic CK elevation? For patients with CK levels between 500 and 2000 U/L who are asymptomatic, evidence supports a "one-day holiday" (withholding one dose) with or without a subsequent dose reduction.
When should this compound be discontinued? Discontinuation is recommended if CK levels exceed 1000 U/L in symptomatic patients or 2000 U/L in asymptomatic patients [1] [2].
This workflow is based on a successful clinical protocol that allowed for this compound continuation [3].
This methodology is adapted from a study that developed a risk prediction model for CK elevation [5].
Objective: To identify patient risk factors and establish a predictive model for this compound-associated CK elevation in a research cohort.
1. Patient Cohort Selection
2. Data Collection and Variable Analysis Collect the following data points for univariable and multivariable analysis:
3. Statistical Analysis and Model Building
4. Application of the Risk Prediction Model The following table shows how a validated model can be applied to stratify patients [5].
| Total Risk Score | Risk Category | Predicted Probability of CK Elevation |
|---|---|---|
| ≤ 4 | Low | < 10% |
| 5 - 6 | Moderate | 10% to < 25% |
| ≥ 8 | High | ≥ 25% |
Example Risk Factors and Scores: Concomitant statin use (score 4), concomitant antihistamine use (score 4), and Cmin 20-<30 µg/mL (score 5) or ≥30 µg/mL (score 5) [5].
Q1: What is the clinical evidence for the interaction between daptomycin and statins? Multiple studies have confirmed this interaction. A key retrospective case-control study found that statin coadministration was an independent risk factor for this compound-associated myopathy (odds ratio: 2.60) and rhabdomyolysis (odds ratio: 4.67) [1] [2]. A more recent meta-analysis and disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database further validated this association, particularly for rhabdomyolysis [3].
Q2: Do different statins carry different levels of risk? Yes, the risk profile varies by the specific statin. A 2023 pharmacovigilance study analyzing the FAERS database found that the reporting frequency for myopathy and rhabdomyolysis was highest when this compound was combined with rosuvastatin, simvastatin, or atorvastatin [4].
Q3: What is the current recommended clinical management strategy? There are two primary viewpoints, though the preponderance of evidence favors caution:
Q4: How should creatine kinase (CPK) be monitored in a clinical trial setting? For subjects receiving this compound and statins concurrently, the following monitoring is recommended:
The tables below summarize the quantitative evidence regarding this drug-drug interaction.
Table 1: Key Clinical Studies on this compound-Statin Interaction
| Study Type / Source | Key Finding (Myopathy) | Key Finding (Rhabdomyolysis) | Recommended Action |
|---|---|---|---|
| Retrospective Case-Control (2018) [1] | Odds Ratio: 2.60 (P=0.03) | Odds Ratio: 4.67 (P=0.03) | Suspend statins during this compound use; twice-weekly CPK monitoring. |
| Meta-Analysis (2022) [3] | Odds Ratio: 1.72 (95% CI: 0.95–3.12) | Odds Ratio: 3.83 (95% CI: 1.43–10.26) | Supports the association with rhabdomyolysis. |
| FAERS Disproportionality Analysis (2022) [3] | Reporting Odds Ratio (ROR): 5.69 (95% CI: 4.31–7.51) | ROR: 5.77 (95% CI: 4.33–7.68) | Strong signal for increased reporting of both events. |
Table 2: Risk Association by Individual Statin (FAERS Database Analysis) [4]
| Statin | Reporting Odds Ratio (ROR) for Myopathy (95% CI) | ROR for Rhabdomyolysis (95% CI) |
|---|---|---|
| Rosuvastatin | 124.39 (87.35–178.47) | 156.34 (96.21–254.05) |
| Simvastatin | 94.83 (71.12–126.46) | 72.65 (47.36–111.44) |
| Atorvastatin | 68.53 (51.93–90.43) | 66.31 (44.06–99.81) |
For researchers investigating the mechanistic basis of this interaction, the following protocols from key studies can serve as a reference.
Protocol 1: Retrospective Case-Control Risk Factor Analysis [1]
Protocol 2: Mixed-Methods Meta-Analysis and Pharmacovigilance Study [3]
The following diagram illustrates the hypothesized pathways through which this compound and statins may cause synergistic muscle damage.
Diagram: Proposed Pathways for Synergistic Myotoxicity. This compound and statins are hypothesized to damage muscle cells through several overlapping pathways, including mitochondrial dysfunction and impaired cell membrane stability and repair. In some cases, statins can trigger an immune-mediated response. These pathways lead to muscle cell damage and the release of CPK, resulting in the spectrum of clinical disease from myopathy to life-threatening rhabdomyolysis [1] [7] [4].
| Factor Category | Specific Factor | Impact on Daptomycin PK | Clinical/Experimental Evidence |
|---|---|---|---|
| Patient Physiology | Renal Function (eGFR/CrCl) | Clearance (CL) strongly correlates with renal function [1] [2] [3]. | Population PK models show CL increases with higher eGFR [1] [4]. |
| Sex | CL and Volume (V1) are ~44% and ~30% higher in males than females [1]. | Population PK analysis identified sex as a significant covariate [1] [2]. | |
| Pathophysiological Changes | Significant intraindividual variability in CL over time, unrelated to renal function changes [1]. | PK profiles in patients over months showed unexplained AUC fluctuations [1] [2]. | |
| Drug Properties & Handling | Protein Binding | High binding (~90-93%) to plasma proteins limits distribution (Vd ~0.1 L/kg) [3] [4] [5]. | Low Vd confirmed in healthy volunteers [6]; binding decreases in renal impairment [3]. |
| Solution Stability | Concentration stable for 7 days at 2-8°C but degrades after 2 days at room temperature [7]. | HPLC analysis confirmed chemical stability (>95% initial concentration) under refrigeration [7]. |
For researchers aiming to characterize this compound pharmacokinetics (PK) and identify sources of variability in a target population, the following methodologies are recommended based on established protocols.
This approach is ideal for analyzing sparse data collected during routine therapeutic drug monitoring (TDM) and identifying influential patient factors [1] [2].
This protocol is critical for troubleshooting concentration measurement discrepancies and ensuring the integrity of prepared solutions, especially in outpatient settings [7].
The relationship between patient factors, the drug's properties, and the resulting plasma concentration is complex. The following diagram synthesizes how key factors influence this compound exposure and clinical outcomes.
In our PopPK model, we found significant intraindividual variability (IOV) in clearance. What could explain this? This is a common finding, particularly in patients receiving prolonged therapy for severe infections [1]. The causes are often unexplained by standard covariates like renal function. It may be due to fluctuating pathophysiological states in critically ill patients (e.g., changing fluid balance, protein binding, organ perfusion) [1] [2]. This underscores the need for repeated TDM in these populations.
Our measured this compound concentrations are consistently lower than model-predicted values. What should I investigate? First, verify the stability of your this compound solutions. Confirm that stock solutions and infused doses were stored refrigerated (2-8°C) and used within the validated stability period (e.g., 7 days for refrigerated solutions). Room temperature storage can lead to significant degradation after 48 hours [7]. Second, check the accuracy of recorded dosing and sampling times, as these are critical for PK analysis [1].
Why is body weight not a significant covariate for clearance in our model, contrary to other drugs? Some population PK studies in specific patient cohorts (e.g., those with bone and joint infections) have also found that body weight did not significantly influence this compound clearance or volume of distribution [1]. This suggests that other factors, such as renal function and sex, may be more dominant predictors of variability in these populations [1] [2].
When is therapeutic drug monitoring (TDM) for this compound most warranted? TDM is particularly important in patients receiving prolonged therapy (e.g., for bone and joint infections) due to significant and unpredictable intraindividual PK changes [1]. It is also recommended for critically ill patients, those with renal impairment, and those with severe infections where ensuring efficacy and avoiding toxicity are critical [4].
This compound is inactivated by pulmonary surfactant, making it ineffective for treating typical pneumonia [1] [2] [3]. This is a unique example of organ-specific antibiotic inhibition [1].
The table below summarizes the core problem and its implications:
| Aspect | Description |
|---|---|
| Clinical Impact | Not indicated for pulmonary airspace/community-acquired pneumonia [4] [2] [3]. Failed Phase 3 trials for community-acquired pneumonia despite in vitro potency against S. pneumoniae [1] [5]. |
| Mechanism of Inactivation | Calcium-dependent sequestration by pulmonary surfactant [6]. This compound inserts into surfactant layers, forming multilayered structures that physically remove the drug from solution, preventing it from reaching bacterial membranes [6]. |
| Exception to the Rule | May retain activity in hematogenous pulmonary infections (e.g., secondary to septic emboli from right-sided endocarditis). In these cases, the infection originates within the lung tissue rather than the air sacs, potentially avoiding high surfactant concentrations [1] [3]. |
Researchers can explore two main strategies to overcome this limitation: developing new chemical analogs or optimizing in vitro conditions to better understand the interaction.
The most promising approach involves synthesizing this compound analogs with reduced surfactant binding.
For researchers studying the interaction itself, biophysical methods are key. The table below outlines critical factors and methods for investigating this compound-surfactant interactions:
| Factor | Consideration & Methodology |
|---|---|
| Calcium Ions (Ca²⁺) | Essential co-factor for this compound's mechanism [7] [8]. Experiments must use calcium-supplemented media (e.g., 50-75 mg/L Ca²⁺) [5]. Varying Ca²⁺ levels can illuminate its role in surfactant binding versus bacterial membrane insertion [6]. |
| Model Membranes | Use Langmuir-Blodgett monolayers to study how this compound affects surfactant compressibility and forms multilayers [6]. Prepare lipid systems mimicking natural lung surfactant (e.g., containing phospholipids like phosphatidylcholine) and bacterial membranes [6]. |
| Surfactant Source | Utilize commercial natural surfactants (e.g., Survanta) which contain phospholipids, triglycerides, and free fatty acids, providing a physiologically relevant environment [5]. |
| Analytical Techniques | Fluorescence Spectroscopy: Measure this compound binding affinity to different membranes [6]. Atomic Force Microscopy (AFM): Visualize multilayer formation in surfactant bilayers induced by this compound and calcium [6]. |
This is a core method to quantify the extent of this compound inactivation in a surfactant-rich environment.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or its analogs in the presence and absence of pulmonary surfactant, measuring the "MIC shift."
Materials:
Method:
The following diagram illustrates the sequestration mechanism and the key experimental workflow for evaluating this compound analogs.
The table below summarizes key medium components and precursor strategies for enhancing daptomycin yield in Streptomyces roseosporus.
| Optimization Factor | Specific Component/Strategy | Reported Effect on this compound Production | Key Details / Concentration | Source(s) |
|---|---|---|---|---|
| Carbon & Nitrogen Sources | Dextrin, Dextrose, Molasses, Yeast Extract | Stimulated production up to 812 mg/L in fed-batch fermentation | Optimal medium: 60 g/L dextrin, 10 g/L dextrose, 1.0 g/L molasses, 8 g/L yeast extract | [1] [2] [3] |
| Precursor Feeding | Sodium Decanoate | A more effective precursor; increased yield significantly compared to decanoic acid | Fed at 600 mg/(L·day) after 48 h fermentation | [1] [2] [4] |
| Alternative Precursor Sources | n-Decanal | Increased productivity by 10-30%; less toxic and easier to handle than decanoic acid | Fed as a 50/50 (v/v) solution with methyl oleate | [5] |
| Cuphea Oil | Low toxicity allows for batch fermentation; no strict feeding control needed | Fed as-is or dissolved in a solvent like methyl oleate | [5] | |
| Strain Engineering | Decanoic Acid (DA) Resistance | Confers higher resistance to toxic precursor, allowing for increased DA concentration | Developed via sequential adaptation method | [6] |
Recent advances use systematic genetic modifications to create high-yielding strains. One study applied a multilevel metabolic engineering strategy, resulting in a strain that produced 113 mg/L in shake flasks and 786 mg/L in a 15 L fermenter [7]. The following diagram outlines this engineering workflow:
Key to this approach is manipulating specific genetic targets [7]:
orf3242 and orf3244 shunts more tryptophan degradation towards Kyn, a direct precursor of this compound.arpA and phaR removes repression on the this compound biosynthetic gene cluster.Here is a detailed methodology for a fermentation run with precursor feeding and product quantification [4].
Key Protocol Details:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Inefficient precursor utilization or degradation | Switch to n-decanal or use a DA-resistant strain [6] [5]. |
| Suboptimal dissolved oxygen | Express oxygen-binding protein VHb to improve oxygen utilization under fermentation conditions [7]. | |
| Toxicity & Mycelia Fragmentation | Toxicity from decanoic acid precursor | Use less toxic precursors like n-decanal or Cuphea oil [5]. |
| High Impurity (Pigments) | Co-production of secondary metabolites | Knock out pigment biosynthesis genes in the production strain [7]. |
| Parameter | Target for Efficacy | Target for Safety (Toxicity Risk) | Key Context |
|---|---|---|---|
| AUC(_{24}) (Area Under the Curve over 24 hours) | > 666 mg·h/L [1] | > 939 mg·h/L [2] [3] or > 1174 mg·h/L [3] | Primary efficacy index; high AUC is linked to increased risk of toxicity [2] [3]. |
| C(_{min}) (Trough Concentration) | - | > 24.3 mg/L [3] [1] | Strongly associated with an increased risk of creatine phosphokinase (CPK) elevation and muscle toxicity [1]. |
Q: What is the primary PK/PD index for this compound efficacy?
Q: Why is TDM important for this compound?
Q: My patient's this compound trough level is 28 mg/L. What is the concern?
Q: What is the most accurate TDM sampling strategy?
Q: If two-sample sampling is not feasible, what is a practical alternative?
The following workflow visualizes the key steps and decision points in a this compound TDM process, integrating the PK targets and sampling strategies discussed.
A 2023 systematic review highlighted that while this compound TDM is used in some institutions, no controlled studies have yet been published that demonstrate its direct impact on patient-centered outcomes compared to fixed dosing. This represents a key knowledge gap rather than proof of ineffectiveness [5].
The table below summarizes key efficacy and safety outcomes from recent meta-analyses and studies.
| Outcome Measure | Comparison (Daptomycin vs. Vancomycin) | Context & Key Subgroups | Citations |
|---|---|---|---|
| Overall Mortality | No significant difference (OR 0.81; 95% CI, 0.62-1.06) | Analysis across 20 studies found a non-significant trend favoring this compound. | [1] |
| Mortality in High Vancomycin MIC (>1 µg/mL) | Significantly lower with this compound (OR 0.53; 95% CI, 0.29-0.98) | This compound is particularly beneficial for isolates with elevated vancomycin MIC. | [2] [3] |
| Treatment Success | Significantly higher with this compound (OR 2.20; 95% CI, 1.63-2.96) | Defined as clinical success/composite failure; consistent in isolates with vancomycin MIC >1 µg/mL. | [2] [3] |
| Impact of Early Switch | Switching to this compound within 3-5 days reduced mortality by 45-55% | Early switch showed significant benefit; switching after 5 days did not. | [1] |
| Nephrotoxicity | Significantly lower with this compound | Vancomycin use is associated with a higher incidence of acute kidney injury (AKI). | [4] [5] |
Evidence supports specific strategies for different clinical situations. The following diagram synthesizes these findings into a potential decision-making pathway.
High Vancomycin MIC Matters: The superior performance of this compound in patients infected with MRSA strains exhibiting a vancomycin MIC >1 µg/mL is a critical finding [1] [2]. This supports obtaining a vancomycin MIC and considering it in therapeutic decisions.
Timing of Therapy is Crucial: The significant reduction in mortality (45-55%) associated with switching to this compound within 3 to 5 days of starting treatment highlights that the timing of intervention is as important as the choice of drug itself [1]. Delaying the switch beyond this window may negate the mortality benefit.
Combination Therapy is Evolving: Some studies have explored combining a beta-lactam (e.g., cefazolin, ceftaroline) with standard therapy (vancomycin or this compound) to improve outcomes.
Real-world data from large registries demonstrates the effectiveness of daptomycin across a spectrum of Gram-positive infections, including those caused by resistant pathogens.
The table below summarizes the clinical success rates from a large pooled analysis of registry data [1]:
| Infection Type | Clinical Success Rate |
|---|---|
| Uncomplicated Skin & Soft Tissue Infection (uSSTI) | 88.3% |
| Complicated Skin & Soft Tissue Infection (cSSTI) | 81.0% |
| Osteomyelitis | 77.7% |
| Foreign Body/Prosthetic Infection (FBPI) | 75.9% |
| Endocarditis | 75.4% |
| Bacteremia | 69.5% |
| Overall | 77.2% |
Furthermore, a 2024 systematic review and meta-analysis concluded that the effectiveness of this compound is comparable to vancomycin, finding no significant difference in mortality or the risk of clinical failure between the two treatments for MRSA bloodstream infections [2] [3].
For researchers focused on MRSA bloodstream infections (BSI), the comparative effectiveness between this compound and vancomycin is a key area of investigation. The table below consolidates findings from a 2024 meta-analysis [2].
| Outcome Measure | Comparative Result (this compound vs. Vancomycin) | Notes |
|---|---|---|
| All-Cause Mortality | No statistically significant difference | Analysis included various follow-up times (in-hospital, 30-day, 60-day). |
| Clinical Failure | No statistically significant difference | |
| Persistent Bacteremia | No statistically significant difference |
This meta-analysis incorporated 20 studies (including randomized controlled trials, retrospective cohorts, and one case-control study) and found that treatment outcomes were consistent regardless of whether this compound was used as first-line therapy or as a salvage treatment after switching from vancomycin [2].
Pre-clinical models provide valuable insights into dosing strategies, especially for complex infections.
Real-world evidence is crucial for understanding drug use in populations like children, where data can be limited.
The diagram below maps the relationship between different types of clinical evidence and their role in informing treatment decisions.
The flowchart illustrates how Meta-Analyses & Systematic Reviews (red) sit at the top of the evidence hierarchy, directly informing Clinical Application & Decision Making. This analysis relies on the synthesis of both controlled trials and real-world data (blue) [2] [3] [1].
Real-world evidence confirms that this compound is a valuable therapeutic option for serious Gram-positive infections. Its effectiveness is comparable to vancomycin for MRSA bloodstream infections, with a favorable safety profile. Evidence from both clinical registries and experimental models supports the use of higher doses for complex, deep-seated infections.